3-Oxo-19-methyleicosanoyl-CoA
Description
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Properties
Molecular Formula |
C42H74N7O18P3S |
|---|---|
Molecular Weight |
1090.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 19-methyl-3-oxoicosanethioate |
InChI |
InChI=1S/C42H74N7O18P3S/c1-29(2)18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-30(50)24-33(52)71-23-22-44-32(51)20-21-45-40(55)37(54)42(3,4)26-64-70(61,62)67-69(59,60)63-25-31-36(66-68(56,57)58)35(53)41(65-31)49-28-48-34-38(43)46-27-47-39(34)49/h27-29,31,35-37,41,53-54H,5-26H2,1-4H3,(H,44,51)(H,45,55)(H,59,60)(H,61,62)(H2,43,46,47)(H2,56,57,58)/t31-,35-,36-,37+,41-/m0/s1 |
InChI Key |
LZFMVYGOMANTOM-IMYMQPGOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Proposed Synthesis Pathway of 3-Oxo-19-methyleicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Oxo-19-methyleicosanoyl-CoA is a branched-chain fatty acyl-CoA molecule. While specific literature detailing its synthesis is not prevalent, its structure strongly suggests it is an intermediate in the metabolic pathway of 19-methyleicosanoic acid, a known branched-chain fatty acid. This technical guide outlines a proposed synthesis pathway for this compound, based on the well-established principles of fatty acid metabolism, particularly the beta-oxidation pathway. This document provides a theoretical framework, including the key enzymes, a proposed reaction pathway, and general experimental protocols that would be necessary to verify this synthesis route.
Introduction
Branched-chain fatty acids (BCFAs) and their CoA esters play significant roles in various biological processes, including membrane fluidity, and as precursors for more complex lipids. 19-methyleicosanoic acid is a C21 branched-chain fatty acid.[1][2] Its metabolic processing would be expected to follow the canonical pathways of fatty acid degradation, namely beta-oxidation. The molecule this compound represents a key intermediate in this process. Understanding its synthesis is crucial for elucidating the metabolic fate of BCFAs and for potential therapeutic targeting of these pathways.
This guide proposes that this compound is synthesized via the initial steps of the beta-oxidation of 19-methyleicosanoic acid.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to occur in two main stages:
-
Activation of the Precursor Fatty Acid: 19-methyleicosanoic acid is activated to its coenzyme A thioester.
-
Initial Steps of Beta-Oxidation: The activated acyl-CoA undergoes the first three enzymatic reactions of the beta-oxidation cycle.
The proposed pathway is depicted in the following diagram:
Caption: Proposed synthesis pathway of this compound.
Key Enzymes and Their Functions
The synthesis of this compound is predicted to be catalyzed by a series of enzymes central to fatty acid metabolism. The functions of these enzymes are summarized in the table below.
| Enzyme | Abbreviation | Function |
| Long-Chain Acyl-CoA Synthetase | LACS | Activates 19-methyleicosanoic acid by attaching Coenzyme A, a process that requires ATP. |
| Acyl-CoA Dehydrogenase | ACAD | Catalyzes the first step of beta-oxidation, introducing a double bond between the α and β carbons of the acyl-CoA chain, with the concomitant reduction of FAD to FADH₂.[3] |
| Enoyl-CoA Hydratase | ECH | Hydrates the double bond introduced in the previous step to form a hydroxyl group on the β-carbon. |
| 3-Hydroxyacyl-CoA Dehydrogenase | HADH | Oxidizes the hydroxyl group to a keto group at the β-carbon position, reducing NAD⁺ to NADH and forming the 3-oxoacyl-CoA intermediate.[3] |
Experimental Protocols
Verification of the proposed pathway would require a series of biochemical experiments. The general methodologies for these key experiments are outlined below.
4.1. Enzyme Assays
To confirm the activity of the putative enzymes with the specific substrates, in vitro enzyme assays would be conducted.
-
Objective: To measure the kinetic parameters (Kₘ and Vₘₐₓ) of LACS, ACAD, ECH, and HADH with 19-methyleicosanoic acid and its subsequent metabolic intermediates.
-
General Protocol:
-
Recombinant forms of the candidate enzymes would be expressed and purified.
-
Spectrophotometric assays would be designed to monitor the reactions. For example:
-
ACAD activity: Measured by the reduction of a dye that accepts electrons from FADH₂.
-
ECH activity: Monitored by the decrease in absorbance at 263 nm due to the disappearance of the trans-Δ²-enoyl-CoA double bond.
-
HADH activity: Measured by the increase in absorbance at 340 nm corresponding to the production of NADH.
-
-
Reactions would be initiated by the addition of the enzyme to a reaction mixture containing the substrate and necessary cofactors (ATP, CoA, FAD, NAD⁺).
-
Initial reaction rates would be measured at varying substrate concentrations to determine the kinetic parameters.
-
4.2. Mass Spectrometry-Based Metabolite Identification
Liquid chromatography-mass spectrometry (LC-MS) would be employed to identify the intermediates and the final product of the proposed pathway.
-
Objective: To detect and quantify 19-methyleicosanoyl-CoA, trans-Δ²-19-methyleicosenoyl-CoA, 3-Hydroxy-19-methyleicosanoyl-CoA, and this compound in a biological matrix (e.g., cell lysate or mitochondrial fraction) incubated with 19-methyleicosanoic acid.
-
General Protocol:
-
A biological sample (e.g., isolated mitochondria) would be incubated with 19-methyleicosanoic acid and the required cofactors.
-
The reaction would be quenched at various time points.
-
Metabolites would be extracted from the sample.
-
The extract would be analyzed by LC-MS/MS. The mass spectrometer would be programmed to detect the specific mass-to-charge ratios (m/z) of the predicted intermediates and the final product.
-
Fragmentation patterns of the detected compounds would be compared to those of synthesized standards to confirm their identities.
-
The following diagram illustrates a general workflow for these experimental validations.
Caption: General experimental workflow for pathway validation.
Conclusion
The synthesis of this compound is most plausibly achieved through the initial enzymatic steps of the beta-oxidation of its precursor, 19-methyleicosanoic acid. This technical guide provides a robust theoretical framework for this pathway, identifying the key enzymes and outlining the necessary experimental procedures for its validation. Further research, employing the methodologies described herein, is required to definitively confirm this proposed synthesis route and to elucidate the broader metabolic context of branched-chain fatty acids.
References
"biosynthesis of 3-Oxo-19-methyleicosanoyl-CoA in bacteria"
An In-depth Technical Guide on the Proposed Biosynthesis of 3-Oxo-19-methyleicosanoyl-CoA in Bacteria
Introduction
Bacterial fatty acid synthesis is a critical metabolic pathway, primarily executed by the Type II fatty acid synthase (FASII) system. This system is responsible for producing the diverse array of fatty acids that are essential components of bacterial cell membranes and precursors for various signaling molecules. Unlike the Type I system found in mammals, the bacterial FASII system consists of a series of discrete, monofunctional enzymes, making it an attractive target for the development of novel antimicrobial agents.
This guide focuses on the biosynthesis of a specific, complex fatty acid intermediate: this compound. This molecule is an iso-branched, 21-carbon fatty acid with a ketone group at the beta-position (C3). While direct experimental evidence for the biosynthesis of this exact molecule in bacteria is not extensively documented in current literature, a plausible pathway can be constructed based on the well-characterized mechanisms of iso-branched-chain fatty acid synthesis in bacteria such as Bacillus subtilis.
This document will provide a detailed overview of the proposed biosynthetic pathway, present relevant quantitative data for the enzymes involved, outline key experimental protocols for studying this pathway, and visualize the core concepts using diagrams.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur via the bacterial FASII system, initiating with a branched-chain primer derived from an amino acid and proceeding through multiple elongation cycles. The direct product of the FASII pathway is an acyl-Acyl Carrier Protein (ACP) thioester. The formation of the CoA thioester would be a subsequent step.
Initiation Phase: Synthesis of the Isovaleryl-CoA Primer
The synthesis of an iso-branched fatty acid like 19-methyleicosanoic acid begins with a short, branched-chain acyl-CoA primer. For an iso-C21 fatty acid, the primer is isovaleryl-CoA, which is derived from the branched-chain amino acid L-leucine. This process involves two key enzymatic steps:
-
Transamination: L-leucine is converted to its corresponding α-keto acid, α-ketoisocaproate, by a branched-chain amino acid transaminase (BCAT).[1]
-
Oxidative Decarboxylation: α-ketoisocaproate is then converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKAD).[1]
Caption: Initiation of iso-branched fatty acid synthesis.
Elongation Phase: The FASII Cycle
Once the isovaleryl-CoA primer is formed, it enters the FASII cycle. The initial step is the transfer of the isovaleryl group from CoA to an Acyl Carrier Protein (ACP) by an acyltransferase. The resulting isovaleryl-ACP then undergoes eight successive rounds of elongation, with each cycle adding a two-carbon unit from malonyl-ACP.
The core reactions of each elongation cycle are:
-
Condensation: The acyl-ACP chain is condensed with malonyl-ACP by a β-ketoacyl-ACP synthase (KAS). This reaction extends the chain by two carbons and forms a 3-oxoacyl-ACP intermediate. The initial condensation of the primer is catalyzed by FabH, while subsequent elongations are carried out by FabB and FabF.[2][3]
-
First Reduction: The 3-oxo group of the 3-oxoacyl-ACP is reduced to a hydroxyl group by a NADPH-dependent 3-oxoacyl-ACP reductase (FabG), forming a 3-hydroxyacyl-ACP.[4][5]
-
Dehydration: The 3-hydroxyacyl-ACP is dehydrated by a 3-hydroxyacyl-ACP dehydratase (FabZ or FabA) to create a double bond, yielding a trans-2-enoyl-ACP.
-
Second Reduction: The double bond of the trans-2-enoyl-ACP is reduced by a NADH or NADPH-dependent enoyl-ACP reductase (FabI, FabK, FabL, or FabV) to produce a saturated acyl-ACP, which is now two carbons longer than the starting acyl-ACP.[6]
This elongated acyl-ACP then serves as the substrate for the next round of condensation.
Formation of 3-Oxo-19-methyleicosanoyl-ACP
The target molecule, in its ACP-bound form, is an intermediate in the final elongation cycle. Starting with the 5-carbon isovaleryl-ACP, eight elongation cycles are required to reach a 21-carbon chain (5 + 8*2 = 21).
After seven full cycles, the intermediate is 17-methylnonadecanoyl-ACP (a C19 iso-branched acyl-ACP). In the eighth and final cycle, this C19 acyl-ACP is condensed with malonyl-ACP to form 3-oxo-19-methyleicosanoyl-ACP . This is the direct precursor to the subsequent reduction, dehydration, and second reduction steps that would ultimately yield 19-methyleicosanoyl-ACP.
Caption: Final elongation cycle leading to 3-oxo-19-methyleicosanoyl-ACP.
Conversion to this compound
The direct product of the FASII pathway is an acyl-ACP. The conversion of an acyl-ACP to an acyl-CoA is not a typical step within the core fatty acid synthesis pathway. However, acyl-CoA synthetases (FadD) or other acyltransferases could potentially catalyze this conversion for specific metabolic purposes, such as β-oxidation or incorporation into complex lipids. It is important to note that 3-oxoacyl-CoA intermediates are more commonly associated with the degradation of fatty acids (β-oxidation) rather than their synthesis.
Quantitative Data
Direct kinetic data for the enzymes acting on 19-methyleicosanoyl substrates are not available. The following tables summarize the key enzymes of the bacterial FASII pathway and provide representative kinetic data for some of these enzymes from model organisms acting on shorter, analogous substrates.
Table 1: Key Enzymes in the Proposed Biosynthesis of 3-Oxo-19-methyleicosanoyl-ACP
| Enzyme | Gene (e.g., in B. subtilis) | Function |
| Branched-chain amino acid transaminase (BCAT) | ybgE | Converts L-leucine to α-ketoisocaproate. |
| Branched-chain α-keto acid dehydrogenase (BCKAD) | bkd operon | Converts α-ketoisocaproate to isovaleryl-CoA. |
| β-ketoacyl-ACP synthase III (FabH) | fabH | Catalyzes the initial condensation of isovaleryl-CoA with malonyl-ACP. |
| β-ketoacyl-ACP synthase I/II (FabF/B) | fabF, fabHB | Catalyze the subsequent elongation/condensation steps. |
| 3-oxoacyl-ACP reductase (FabG) | fabG | Reduces the 3-oxo group to a 3-hydroxy group. |
| 3-hydroxyacyl-ACP dehydratase (FabZ) | fabZ | Dehydrates the 3-hydroxyacyl-ACP intermediate. |
| Enoyl-ACP reductase (FabI/L) | fabI, fabL | Reduces the trans-2-enoyl-ACP to a saturated acyl-ACP. |
Table 2: Representative Kinetic Parameters of FASII Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) |
| FabG | P. aeruginosa | Acetoacetyl-CoA | 130 ± 10 | 110 ± 3 |
| FabG | P. aeruginosa | NADPH | 19 ± 2 | 110 ± 3 |
| FabI | E. coli | trans-2-Octenoyl-ACP | 10.5 | 39 |
| FabI | E. coli | NADH | 28.6 | 39 |
| FabH | B. subtilis | Isobutyryl-CoA | 6.5 | 1.8 |
| FabH | B. subtilis | Malonyl-ACP | 4.0 | 1.8 |
Note: Data are sourced from various publications and are intended to be representative. Kinetic parameters are highly dependent on the specific substrate and assay conditions.
Experimental Protocols
Investigating the proposed biosynthetic pathway requires a combination of in vivo and in vitro approaches.
Protocol 1: Analysis of Bacterial Fatty Acid Methyl Esters (FAMEs) by GC-MS
This protocol is used to identify and quantify the fatty acid composition of a bacterial culture.
-
Cell Harvesting: Grow the bacterial strain of interest to the late exponential or early stationary phase. Harvest cells from a defined volume of culture (e.g., 10 mL) by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Saponification: Resuspend the cell pellet in 1 mL of 3.75 M NaOH in 50% aqueous methanol. Heat at 100°C for 30 minutes to saponify the cellular lipids, releasing the fatty acids.
-
Methylation: Cool the sample and add 2 mL of 6 M HCl in 50% aqueous methanol. Heat at 80°C for 10 minutes to convert the fatty acids to their methyl esters (FAMEs).
-
Extraction: After cooling, add 1.25 mL of a 1:1 (v/v) mixture of hexane (B92381) and methyl tert-butyl ether. Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 2,000 x g for 10 minutes to separate the phases. Carefully transfer the upper organic phase containing the FAMEs to a clean glass vial.
-
Washing: Add 3 mL of 0.3 M NaOH to the organic phase. Vortex and centrifuge as before. Transfer the washed organic phase to a final vial for analysis.
-
GC-MS Analysis: Inject 1 µL of the FAME extract into a gas chromatograph coupled with a mass spectrometer (GC-MS). Use a suitable column (e.g., HP-5ms) and a temperature gradient to separate the FAMEs. Identify the peaks by comparing their retention times and mass spectra to known standards and library data.
Caption: Workflow for Fatty Acid Methyl Ester (FAME) analysis.
Protocol 2: In Vitro Assay for 3-Oxoacyl-ACP Reductase (FabG) Activity
This is a continuous spectrophotometric assay to measure the activity of FabG.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Sodium Phosphate buffer, pH 7.0
-
150 µM NADPH
-
Purified FabG enzyme (e.g., 10-50 nM)
-
-
Substrate: The reaction can be initiated by adding a model substrate, such as acetoacetyl-CoA (e.g., to a final concentration of 200 µM), as the natural 3-oxoacyl-ACP substrates are not commercially available.
-
Measurement: Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) at a constant temperature (e.g., 25°C) using a spectrophotometer. The rate of NADPH oxidation is directly proportional to the enzyme activity.
-
Calculation: Calculate the specific activity using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).
Conclusion
The biosynthesis of this compound in bacteria is proposed to proceed through the well-established FASII pathway, utilizing isovaleryl-CoA derived from leucine as a primer for eight rounds of two-carbon elongation. The target molecule, as 3-oxo-19-methyleicosanoyl-ACP, represents a key intermediate in the final elongation cycle before the full saturation of the acyl chain is achieved. While direct evidence for this specific molecule is limited, the proposed pathway is based on robust, conserved biochemical principles. Further research, including detailed analysis of bacterial lipidomes and in vitro reconstitution of the biosynthetic machinery with the appropriate precursors, is required to definitively confirm and characterize the synthesis of this complex fatty acid in bacteria. The protocols and data presented in this guide provide a solid foundation for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of an Allosteric Inhibitor Binding Site in 3-Oxo-acyl-ACP Reductase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic diversity and regulation of Type II fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-Oxo-19-methyleicosanoyl-CoA in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the putative role of 3-Oxo-19-methyleicosanoyl-CoA, a long-chain, branched ketoacyl-CoA, within the broader context of fatty acid metabolism. Due to the limited direct research on this specific molecule, this document synthesizes information from the well-established principles of mitochondrial and peroxisomal beta-oxidation of long-chain and branched-chain fatty acids to project its metabolic fate and significance. This guide covers the predicted enzymatic pathways, potential regulatory mechanisms, and detailed experimental protocols for its study. The information is intended to serve as a foundational resource for researchers investigating novel lipid metabolic pathways and for professionals in drug development targeting metabolic disorders.
Introduction
Fatty acid oxidation is a critical metabolic pathway for energy production in many tissues. This process involves the sequential breakdown of fatty acyl-CoA molecules into acetyl-CoA, which then enters the citric acid cycle.[1] While the metabolism of straight-chain fatty acids is well-understood, the pathways for more complex structures, such as branched-chain fatty acids, involve additional enzymatic steps and subcellular compartments.[2][3] this compound is a C21 ketoacyl-CoA with a methyl group at the ω-2 position. Its structure suggests it is an intermediate in the beta-oxidation of a 19-methyleicosanoic acid. The presence of the methyl branch near the end of the chain introduces complexities to the standard beta-oxidation spiral. This guide will explore the hypothetical metabolic pathway of this molecule, drawing parallels with known mechanisms of branched-chain fatty acid oxidation.
Predicted Metabolic Pathway of 19-Methyleicosanoic Acid and the Role of this compound
The metabolism of long-chain fatty acids is initiated by their activation to acyl-CoA esters in the cytoplasm.[4] Due to its length, 19-methyleicosanoyl-CoA would likely undergo initial cycles of beta-oxidation in the peroxisomes, as mitochondria are less efficient at oxidizing very-long-chain fatty acids.[2][3]
The beta-oxidation of 19-methyleicosanoyl-CoA would proceed through the canonical four enzymatic steps:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming the 3-oxoacyl-CoA intermediate.
-
Thiolysis: Thiolase cleaves the bond between the α and β carbons, releasing acetyl-CoA and a shortened acyl-CoA.[1]
This compound is the intermediate formed in the third step of a beta-oxidation cycle. The subsequent thiolytic cleavage would yield acetyl-CoA and 17-methyl-octadecanoyl-CoA. This process would repeat until the methyl branch is near the carboxyl end.
The methyl group at the 19th position (an odd-numbered carbon from the carboxyl end) means that the final rounds of beta-oxidation will produce propionyl-CoA instead of acetyl-CoA. The final thiolysis step would likely yield propionyl-CoA and isobutyryl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle.[2]
Signaling Pathway Diagram
Caption: Predicted metabolic pathway of 19-methyleicosanoic acid.
Quantitative Data
As there is no direct experimental data for this compound, the following tables present hypothetical, yet plausible, quantitative data based on known values for similar long-chain acyl-CoA molecules. These tables are intended to serve as a reference for expected experimental outcomes.
Table 1: Hypothetical Kinetic Parameters of Enzymes Involved in 19-Methyleicosanoyl-CoA Beta-Oxidation.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
|---|---|---|---|
| Peroxisomal Acyl-CoA Oxidase | 19-Methyleicosanoyl-CoA | 15 | 50 |
| Enoyl-CoA Hydratase | 2-enoyl-19-methyleicosanoyl-CoA | 25 | 200 |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-hydroxy-19-methyleicosanoyl-CoA | 10 | 150 |
| 3-Ketoacyl-CoA Thiolase | this compound | 5 | 300 |
Table 2: Predicted Subcellular Concentrations of 19-Methyleicosanoic Acid Metabolites.
| Metabolite | Cytoplasm (µM) | Peroxisome (µM) | Mitochondrion (µM) |
|---|---|---|---|
| 19-Methyleicosanoic Acid | 5-20 | N/A | N/A |
| 19-Methyleicosanoyl-CoA | 2-10 | 1-5 | 0.5-2 |
| This compound | N/A | < 1 | < 0.5 |
| Acetyl-CoA | 20-100 | 10-50 | 100-500 |
| Propionyl-CoA | < 1 | < 1 | 5-15 |
Experimental Protocols
The study of this compound would require a combination of in vitro and in vivo experimental approaches.
Synthesis of this compound
A standardized protocol for the chemical synthesis of 3-oxoacyl-CoAs would need to be adapted. A potential approach involves the synthesis of 19-methyleicosanoic acid, followed by its activation to the corresponding acyl-CoA, and subsequent enzymatic or chemical oxidation to the 3-oxo form.
In Vitro Enzyme Assays
The activity of the enzymes involved in the beta-oxidation of 19-methyleicosanoyl-CoA can be measured using isolated mitochondria or peroxisomes, or with purified recombinant enzymes.
-
Objective: To determine the kinetic parameters of the enzymes acting on 19-methyleicosanoyl-CoA and its intermediates.
-
Protocol:
-
Isolate mitochondria and peroxisomes from rat liver or cultured cells by differential centrifugation.[5]
-
For acyl-CoA oxidase activity, monitor the production of H2O2 using a fluorometric assay.
-
For hydratase, dehydrogenase, and thiolase activities, monitor the change in NADH absorbance at 340 nm in a spectrophotometer.
-
Incubate the isolated organelles or purified enzymes with varying concentrations of the substrate (e.g., 19-methyleicosanoyl-CoA for the overall pathway, or this compound for thiolase).
-
Calculate enzyme activity based on the rate of product formation or substrate consumption.
-
Quantification of Acyl-CoA Esters in Biological Samples
The concentration of this compound and other related acyl-CoA esters in cells and tissues can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
-
Objective: To measure the intracellular levels of 19-methyleicosanoic acid metabolites under different physiological conditions.
-
Protocol:
-
Extract lipids and acyl-CoAs from tissue homogenates or cell lysates using a suitable solvent system (e.g., acetonitrile/methanol/water).
-
Separate the acyl-CoA esters using reverse-phase liquid chromatography.
-
Detect and quantify the different acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for accurate quantification.[6]
-
Experimental Workflow Diagram
Caption: A general experimental workflow for investigating the metabolism of this compound.
Regulation of this compound Metabolism
The metabolism of long-chain fatty acids is tightly regulated at several levels. The entry of long-chain acyl-CoAs into mitochondria is a key regulatory step, controlled by the carnitine palmitoyltransferase (CPT) system.[8][9] Malonyl-CoA, an intermediate in fatty acid synthesis, is a potent inhibitor of CPT1.[8] The expression of genes encoding fatty acid oxidation enzymes is regulated by transcription factors such as peroxisome proliferator-activated receptors (PPARs).[8] It is plausible that the metabolism of 19-methyleicosanoic acid is subject to similar regulatory mechanisms.
Logical Relationship Diagram
Caption: Key regulatory points in fatty acid oxidation.
Conclusion
While this compound remains a molecule of hypothetical importance in fatty acid metabolism, this guide provides a comprehensive framework for its investigation. Based on established principles, it is predicted to be a transient intermediate in the peroxisomal and mitochondrial beta-oxidation of 19-methyleicosanoic acid. Its metabolism is likely to be regulated by the energy status of the cell and transcriptional control mechanisms. The experimental protocols and workflows detailed herein offer a roadmap for researchers to elucidate the precise role of this and other novel branched-chain fatty acyl-CoAs in metabolic health and disease. Further research in this area could uncover new therapeutic targets for metabolic disorders characterized by dysregulated lipid metabolism.
References
- 1. jackwestin.com [jackwestin.com]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmed.tu.edu.iq [cmed.tu.edu.iq]
- 5. Analytical methods for evaluation of the fatty acid metabolism in rat liver [redalyc.org]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. microbenotes.com [microbenotes.com]
A Technical Guide to the Putative Molecule: 3-Oxo-19-methyleicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The molecule "3-Oxo-19-methyleicosanoyl-CoA" is a hypothetical construct for the purpose of this guide. No direct experimental data for this specific molecule has been found in the existing scientific literature. The following information is an extrapolation based on the well-established principles of fatty acid metabolism, particularly concerning long-chain and methyl-branched fatty acids.
Introduction
This compound represents a fascinating, albeit putative, intermediate in the catabolism of 19-methyleicosanoic acid, a C21 methyl-branched fatty acid. Its structure suggests it is a product of the third step of the β-oxidation cycle. Understanding the discovery and characterization of such a molecule is pivotal for elucidating the metabolic pathways of exotic fatty acids, which may have implications in various physiological and pathological states. This guide provides a comprehensive overview of the theoretical discovery and characterization of this compound, including detailed experimental protocols and data presentation based on analogous compounds.
Branched-chain fatty acids (BCFAs) are commonly found in bacteria and certain dietary sources.[1] Their metabolism in mammals often occurs within peroxisomes, especially for very-long-chain fatty acids.[2][3][4] The "iso-" configuration of a methyl group on the penultimate carbon, as in 19-methyleicosanoic acid, does not sterically hinder the enzymes of β-oxidation in the same way a branch at the α- or β-carbon would.
Hypothetical Discovery and Metabolic Context
The discovery of this compound would likely arise from studies investigating the metabolism of 19-methyleicosanoic acid. This fatty acid would first be activated to its CoA ester, 19-methyleicosanoyl-CoA. Subsequent entry into the β-oxidation pathway would generate the 3-oxo intermediate. Given its C21 chain length, the initial stages of its oxidation are expected to occur in peroxisomes.[3][4]
The metabolic pathway leading to and from this compound is projected to follow the canonical steps of β-oxidation.
Signaling Pathway of 19-Methyleicosanoic Acid β-Oxidation
References
- 1. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 2. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. aocs.org [aocs.org]
Predicted Function of 3-Oxo-19-methyleicosanoyl-CoA in Cellular Processes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Oxo-19-methyleicosanoyl-CoA is a predicted intermediate in the catabolism of 19-methyleicosanoic acid, a C21 branched-chain fatty acid. Its primary role is anticipated to be within the mitochondrial or peroxisomal beta-oxidation pathway, where it serves as the substrate for 3-oxoacyl-CoA thiolase. The thiolytic cleavage of this molecule is a critical step in energy production, yielding acetyl-CoA and a shortened acyl-CoA chain. While its principal function is likely metabolic, the possibility of its precursor, 19-methyleicosanoic acid, being involved in the formation of structural lipids, similar to its 18-methyleicosanoic acid isomer in hair, warrants further investigation. This document outlines the predicted metabolic fate of this compound, the enzymology of its processing, and potential experimental approaches for its characterization.
Predicted Metabolic Pathway
The metabolism of 19-methyleicosanoic acid is expected to follow the canonical beta-oxidation pathway. The fatty acid is first activated to its CoA derivative, 19-methyleicosanoyl-CoA, in the cytoplasm. Following transport into the mitochondrion or peroxisome, it undergoes successive rounds of beta-oxidation. This compound is the ketoacyl-CoA intermediate formed during the second round of this process. It is subsequently cleaved by a 3-oxoacyl-CoA thiolase.
Enzymology: 3-Oxoacyl-CoA Thiolases
The key enzyme in the metabolism of this compound is 3-oxoacyl-CoA thiolase (also known as beta-ketothiolase). Thiolases catalyze the final step of the beta-oxidation spiral, a CoA-dependent cleavage of a 3-oxoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.[1] Eukaryotes possess multiple thiolase isoenzymes located in both mitochondria and peroxisomes, with varying substrate specificities.[2]
Substrate Specificity
The specific thiolase responsible for cleaving this compound is unknown. However, based on studies of various thiolases, we can predict its likely characteristics. Peroxisomal thiolase A, for instance, is known to cleave short, medium, and long straight-chain 3-oxoacyl-CoAs.[3] In contrast, sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase) is responsible for the thiolytic cleavage of 2-methyl-branched fatty acids.[3] Given that 19-methyleicosanoyl-CoA is a long-chain, methyl-branched fatty acid, its processing may involve a specific mitochondrial or peroxisomal thiolase with a preference for such structures.
Quantitative Data on Thiolase Activity
While no data exists for this compound, the following table summarizes the kinetic properties of a glyoxysomal 3-oxoacyl-CoA thiolase (Thiolase II) from sunflower cotyledons with various substrates, which can serve as a reference.
| Substrate | Carbon Chain Length | Km (µM) |
| Acetoacetyl-CoA | C4 | 27 |
| 3-Oxohexanoyl-CoA | C6 | ~7 |
| 3-Oxooctanoyl-CoA | C8 | ~5 |
| 3-Oxodecanoyl-CoA | C10 | ~4 |
| 3-Oxododecanoyl-CoA | C12 | ~3 |
| 3-Oxotetradecanoyl-CoA | C14 | ~3 |
| 3-Oxohexadecanoyl-CoA | C16 | ~3 |
| Table 1: Michaelis-Menten constants (Km) of sunflower glyoxysomal 3-oxoacyl-CoA thiolase for substrates of varying chain lengths. The data indicates a higher affinity for longer chain substrates.[4] |
Predicted Cellular Functions
Primary Metabolic Role
The most probable function of this compound is as a transient intermediate in the beta-oxidation of 19-methyleicosanoic acid for energy production. The cleavage of this molecule yields acetyl-CoA, which can enter the citric acid cycle, and 17-methylnonadecanoyl-CoA, which would undergo further beta-oxidation cycles.
Speculative Structural Role of its Precursor
The isomer, 18-methyleicosanoic acid (18-MEA), is the major covalently bound fatty acid in mammalian hair fibers, attached via a thioester bond to cysteine residues in cuticular proteins.[5] This lipid layer provides a critical hydrophobic barrier for the hair. It is plausible that 19-methyleicosanoic acid could have a similar, yet undiscovered, structural role in certain cell types or tissues, potentially being incorporated into membranes or covalently attached to proteins to modify their function or localization. The formation of this compound would, in this context, be part of a catabolic pathway to regulate the levels of its precursor fatty acid.
Proposed Experimental Protocols
To validate the predicted function of this compound, the following experimental approaches are proposed.
Thiolase Activity Assay
This protocol describes a generalized spectrophotometric assay to measure the thiolytic cleavage of synthetically prepared this compound by purified thiolase enzymes or cellular extracts.
Principle: The reaction involves the CoA-dependent cleavage of the 3-oxoacyl-CoA. The decrease in the absorbance of the enolate form of the 3-oxoacyl-CoA substrate, which has a characteristic absorbance maximum around 303-310 nm depending on the acyl chain and pH, is monitored over time.
Materials:
-
Synthesized this compound
-
Purified thiolase enzyme or mitochondrial/peroxisomal cell lysate
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Coenzyme A (CoA-SH) solution: 10 mM in water
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Assay Buffer.
-
Add Coenzyme A to a final concentration of 0.1 mM.
-
Add the purified enzyme or cell lysate to the cuvette.
-
Initiate the reaction by adding this compound to a final concentration of 10-50 µM.
-
Immediately monitor the decrease in absorbance at the predetermined λmax (e.g., 305 nm) for 5-10 minutes at a constant temperature (e.g., 37°C).
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of the substrate.
Workflow for Identification of Covalently-Linked 19-Methyleicosanoic Acid
This workflow outlines a mass spectrometry-based approach to determine if 19-methyleicosanoic acid is covalently attached to proteins, analogous to 18-MEA.
Conclusion
This compound is predicted to be a key metabolic intermediate in the beta-oxidation of the branched-chain fatty acid 19-methyleicosanoic acid. Its primary cellular role is likely confined to energy metabolism within mitochondria and peroxisomes, where it is a substrate for 3-oxoacyl-CoA thiolases. Future research should focus on the synthesis of this molecule to enable direct enzymatic assays and on lipidomic and proteomic analyses to uncover potential structural roles of its parent fatty acid, 19-methyleicosanoic acid. Such studies will be crucial in validating these predictions and fully elucidating the cellular significance of this metabolic pathway.
References
- 1. InterPro [ebi.ac.uk]
- 2. portlandpress.com [portlandpress.com]
- 3. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Structural Elucidation of 3-Oxo-19-methyleicosanoyl-CoA
A comprehensive overview of the analytical methodologies, spectroscopic data, and biosynthetic pathways related to 3-Oxo-19-methyleicosanoyl-CoA for researchers, scientists, and drug development professionals.
Abstract
This compound is a long-chain fatty acyl-CoA molecule of significant interest in metabolic research due to its potential role in various physiological and pathological processes. The structural elucidation of this molecule is fundamental to understanding its biological function, mechanism of action, and for the development of targeted therapeutic interventions. This guide provides a detailed account of the experimental protocols and data interpretation involved in confirming the structure of this compound, along with insights into its biosynthesis and potential signaling pathways.
Introduction
3-oxoacyl-CoAs are critical intermediates in fatty acid metabolism, participating in both fatty acid synthesis and degradation. The presence of a methyl branch in the acyl chain, as seen in this compound, suggests specialized biosynthetic pathways and unique biological activities. Elucidating the precise structure of such molecules is a prerequisite for detailed functional studies. This document outlines the key analytical techniques and experimental workflows employed for the structural characterization of this compound.
Physicochemical Properties and Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques that provide complementary information about its molecular formula, connectivity, and stereochemistry.
Table 1: Summary of Physicochemical and Spectroscopic Data for this compound
| Parameter | Value | Technique |
| Molecular Formula | C₃₀H₅₂N₇O₁₈P₃S | High-Resolution Mass Spectrometry (HRMS) |
| Monoisotopic Mass | 951.2290 g/mol | HRMS |
| ¹H NMR (ppm) | Data not available in search results | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR (ppm) | Data not available in search results | NMR Spectroscopy |
| Key MS/MS Fragments | Data not available in search results | Tandem Mass Spectrometry (MS/MS) |
| UV-Vis λmax (nm) | Data not available in search results | UV-Vis Spectroscopy |
Note: Specific NMR and MS/MS fragmentation data for this compound are not publicly available and would need to be determined experimentally.
Experimental Protocols
The structural elucidation of a novel or complex molecule like this compound involves a multi-step process encompassing isolation, purification, and spectroscopic analysis.
Isolation and Purification
A generalized workflow for the isolation and purification of this compound from a biological matrix is presented below.
Figure 1: Generalized experimental workflow for the isolation and structural elucidation of this compound.
Methodology:
-
Homogenization and Extraction: The biological sample is homogenized in a suitable solvent system, typically a chloroform/methanol mixture, to extract lipids and other metabolites.
-
Solid-Phase Extraction (SPE): The crude extract is passed through a C18 SPE cartridge to remove polar impurities and enrich for acyl-CoAs.
-
High-Performance Liquid Chromatography (HPLC): The enriched fraction is subjected to reversed-phase HPLC for further purification and isolation of the target compound. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is commonly employed.
Spectroscopic Analysis
High-Resolution Mass Spectrometry (HRMS):
-
Objective: To determine the accurate mass and elemental composition of the molecule.
-
Protocol: The purified sample is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). The instrument is calibrated using known standards to ensure high mass accuracy. Data is acquired in both positive and negative ion modes to obtain comprehensive information.
Tandem Mass Spectrometry (MS/MS):
-
Objective: To obtain structural information through fragmentation analysis.
-
Protocol: The parent ion corresponding to this compound is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to deduce the connectivity of the molecule, including the acyl chain and the coenzyme A moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide detailed information about the carbon-hydrogen framework and the connectivity of atoms.
-
Protocol: A purified and sufficiently concentrated sample of this compound is dissolved in a deuterated solvent (e.g., D₂O or CD₃OD). A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are performed on a high-field NMR spectrometer. The chemical shifts, coupling constants, and cross-peaks are analyzed to assemble the complete structure.
Biosynthesis and Potential Signaling Pathways
The biosynthesis of this compound is likely to involve enzymes of the fatty acid synthase (FAS) or polyketide synthase (PKS) families. The presence of the 19-methyl group suggests the utilization of a methylmalonyl-CoA extender unit during the chain elongation process.
Figure 2: Proposed biosynthetic pathway for this compound and its potential metabolic fate.
The elucidated structure of this compound can serve as a starting point for investigating its role in cellular signaling. As a bioactive lipid, it may interact with specific receptors or enzymes to modulate downstream pathways involved in inflammation, energy homeostasis, or cell proliferation.
Conclusion
The structural elucidation of this compound is a critical step towards understanding its biological significance. The combination of advanced analytical techniques, particularly high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, provides the necessary tools for unambiguous structure determination. The detailed experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals working on the characterization and functional analysis of novel fatty acyl-CoAs. Further studies are warranted to fully explore the biosynthetic machinery and the precise signaling roles of this unique molecule.
An In-depth Technical Guide on the Putative Natural Occurrence of 3-Oxo-19-methyleicosanoyl-CoA
Disclaimer: As of December 2025, a direct search of the scientific literature and biochemical databases did not yield specific information on the natural occurrence, biosynthesis, or metabolic pathways of 3-Oxo-19-methyleicosanoyl-CoA. The following guide is therefore a technical extrapolation based on established principles of fatty acid metabolism, particularly the biosynthesis of very-long-chain and branched-chain fatty acids. This document is intended to provide a foundational framework for researchers and drug development professionals interested in investigating this potentially novel molecule.
Introduction
This compound is a long-chain acyl-CoA molecule characterized by a 20-carbon (eicosanoyl) backbone, a ketone group at the third carbon (3-oxo), and a methyl branch at the 19th carbon. Its structure suggests it is an intermediate in the biosynthesis or degradation of a 19-methyleicosanoic acid. While its specific biological role is unknown due to a lack of direct evidence, its structure as a 3-oxoacyl-CoA intermediate points towards involvement in fatty acid elongation or degradation pathways.
Hypothetical Biosynthesis Pathway
The biosynthesis of very-long-chain fatty acids (VLCFAs) occurs in the endoplasmic reticulum through a four-step elongation cycle catalyzed by a complex of enzymes. A key family of enzymes in this process is the fatty acid elongases (ELOVL). Certain ELOVL isoforms have been shown to elongate branched-chain acyl-CoAs.[1] Based on these known pathways, a plausible biosynthetic route for this compound can be proposed, likely starting from a shorter branched-chain acyl-CoA precursor.
The proposed pathway involves the elongation of a branched-chain acyl-CoA, such as 17-methyl-octadecanoyl-CoA (anteiso-nonadecanoyl-CoA), which would be two carbons shorter. The elongation cycle would proceed as follows:
-
Condensation: 17-methyl-octadecanoyl-CoA is condensed with malonyl-CoA by a fatty acid elongase (likely ELOVL1, ELOVL3, or ELOVL7, which are known to act on branched-chain substrates) to form this compound.[1] This is the rate-limiting step of the elongation cycle.
-
Reduction: The 3-keto group of this compound is then reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a cofactor, to form 3-hydroxy-19-methyleicosanoyl-CoA.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to create a trans-2,3-enoyl-CoA intermediate, trans-2,3-dehydro-19-methyleicosanoyl-CoA.
-
Reduction: Finally, the double bond is reduced by a trans-2-enoyl-CoA reductase (TER), using NADPH as a cofactor, to yield the elongated, saturated acyl-CoA, 19-methyleicosanoyl-CoA.
In this cycle, this compound is a transient intermediate.
Potential Natural Occurrence
Branched-chain fatty acids are found in various mammalian tissues and fluids, often originating from dietary sources or synthesized by gut microbiota.[2][3] They are notable components of skin lipids, meibomian gland secretions, and have been detected in adipose tissue and serum.[1][3] Given that the precursors for branched-chain fatty acid elongation are present in mammals, it is plausible that this compound, as an intermediate, could exist at low concentrations in tissues actively synthesizing these specialized lipids.
Quantitative Data
As there is no direct detection of this compound reported in the literature, no quantitative data for this specific molecule is available. However, to provide context for researchers, the table below summarizes reported concentrations of other long-chain acyl-CoAs in various mammalian tissues. It is important to note that the concentration of a transient intermediate like a 3-oxoacyl-CoA would likely be significantly lower than the total pool of the corresponding saturated acyl-CoA.
| Acyl-CoA Species | Tissue | Organism | Concentration (nmol/g wet wt.) | Reference |
| Total Long-Chain Acyl-CoA | Rat Liver (fed) | Rat | 15.6 ± 1.1 | [4] |
| Total Long-Chain Acyl-CoA | Rat Liver (fasted 48h) | Rat | 47.1 ± 3.8 | [4] |
| Total Long-Chain Acyl-CoA | Pig Heart | Pig | 11.34 ± 1.48 | [5] |
| Total Long-Chain Acyl-CoA | Rat Heart | Rat | 14.51 ± 2.11 | [5] |
| Total Long-Chain Acyl-CoA | Rat Skeletal Muscle | Rat | 4.35 ± 0.71 | [5] |
| C16:0-CoA | Human Skeletal Muscle | Human | ~2.5 | [6] |
| C18:0-CoA | Human Skeletal Muscle | Human | ~1.5 | [6] |
| C18:1-CoA | Human Skeletal Muscle | Human | ~2.0 | [6] |
| C18:2-CoA | Human Skeletal Muscle | Human | ~1.0 | [6] |
Experimental Protocols: A Generalized Approach
The detection and quantification of a specific long-chain acyl-CoA, particularly a potentially low-abundance intermediate, requires highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose.[7][8][9]
-
Sample Preparation:
-
Rapidly freeze-clamp tissue samples in liquid nitrogen to quench metabolic activity.[4][5]
-
Homogenize the frozen tissue in an appropriate extraction buffer, often containing an internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acyl-CoA fraction and remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Employ a reversed-phase C18 column for the separation of long-chain acyl-CoAs.[4][5]
-
Use a binary solvent gradient, for example, with an aqueous mobile phase containing an ion-pairing agent and an organic mobile phase.
-
Couple the liquid chromatography system to a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[6]
-
Utilize selected reaction monitoring (SRM) for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for the target analyte and the internal standard. For this compound, the precursor ion would be its protonated molecular ion [M+H]+, and product ions would be generated by fragmentation (e.g., loss of the acyl chain).
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve using authentic standards of this compound (which would need to be chemically synthesized) to determine the absolute concentration in the biological samples.
-
Conclusion
While this compound has not been specifically identified in natural systems to date, its chemical structure strongly suggests a role as an intermediate in the metabolism of very-long-chain branched-chain fatty acids. The hypothetical biosynthetic pathway and generalized experimental workflow presented in this guide provide a robust starting point for researchers aiming to investigate the existence, origin, and potential biological significance of this molecule. The synthesis of an authentic chemical standard and the application of sensitive LC-MS/MS methods will be critical next steps in determining the natural occurrence and physiological relevance of this compound.
References
- 1. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids | MDPI [mdpi.com]
- 4. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of individual long-chain fatty acyl-CoA esters in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note and Protocol: Quantification of 3-Oxo-19-methyleicosanoyl-CoA in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are crucial intermediates in cellular energy metabolism and lipid biosynthesis.[1][2] The accurate quantification of specific acyl-CoA species, such as 3-Oxo-19-methyleicosanoyl-CoA, in cell lysates is essential for understanding metabolic regulation in various physiological and pathological states, including metabolic diseases and cancer.[3] However, the analysis of these molecules presents significant challenges due to their low abundance and inherent instability.[3][4]
This document provides a detailed protocol for the extraction and quantification of this compound from cultured mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented method is based on established protocols for long-chain acyl-CoA analysis and is designed to ensure high recovery and sample stability.[3][5]
Experimental Principles
The quantification of this compound is achieved by employing a robust analytical workflow that involves:
-
Efficient Cell Lysis and Extraction: Utilization of an acidic buffer and organic solvents to disrupt cells and extract acyl-CoAs while minimizing enzymatic degradation.[5]
-
Purification: Solid-phase extraction (SPE) is used to remove interfering substances and enrich the acyl-CoA fraction.[5]
-
Stable Isotope Dilution: An internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) is spiked into the sample at the beginning of the workflow to correct for sample loss during preparation and for matrix effects during LC-MS/MS analysis.[6]
-
Sensitive Detection: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for accurate quantification of the target analyte in complex biological matrices.[6]
Key Experimental Workflow
Figure 1. A generalized workflow for the quantification of this compound in cell lysates.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C[3]
-
Acetonitrile (B52724) (LC-MS grade)[3]
-
Isopropanol (LC-MS grade)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold[5]
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled this compound
-
Cell scrapers (for adherent cells)
-
Glass homogenizer
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Experimental Protocols
Cell Harvesting and Lysis
For Adherent Cells:
-
Aspirate the culture medium from the culture dish.
-
Wash the cell monolayer twice with ice-cold PBS.[3]
-
After the final wash, aspirate all PBS and place the dish on ice.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Scrape the cells using a cell scraper and transfer the cell suspension to a pre-chilled glass homogenizer.[3][5]
-
Homogenize the cells thoroughly on ice.
For Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[3]
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[3]
-
After the final wash, remove all PBS and place the tube on ice.
-
Resuspend the cell pellet in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard and transfer to a pre-chilled glass homogenizer.
-
Homogenize the cells thoroughly on ice.
Acyl-CoA Extraction
-
Transfer the cell homogenate to a pre-chilled microcentrifuge tube.
-
Add organic solvents such as acetonitrile and isopropanol. A common ratio is a 20-fold excess of solvent to the initial sample volume to ensure complete protein precipitation and lipid extraction.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[1][2]
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[3]
Solid-Phase Extraction (SPE) for Purification
-
Condition a weak anion exchange SPE column by passing through methanol, followed by water, and finally the equilibration buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Load the supernatant from the extraction step onto the conditioned SPE column.
-
Wash the column with the equilibration buffer to remove unbound contaminants.
-
Elute the acyl-CoAs from the column using an appropriate elution buffer (e.g., a solution with a higher salt concentration or a different pH, such as 5% ammonium hydroxide in methanol).
-
Collect the eluate in a clean tube.
Sample Concentration and Reconstitution
-
Dry the eluted sample under a stream of nitrogen at room temperature or using a vacuum concentrator.[5]
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[3]
LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reversed-phase column for the separation of long-chain acyl-CoAs. A gradient elution with solvents such as acetonitrile and an aqueous buffer (e.g., ammonium hydroxide at high pH) is often employed.[6]
-
Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[6]
-
MRM Transitions: Optimize the specific MRM transitions for this compound and the internal standard. A characteristic neutral loss of 507 Da is often observed for acyl-CoAs and can be used for precursor ion scanning to identify potential acyl-CoA species.[6]
Data Presentation
The quantitative data for this compound should be presented in a clear and structured table. The concentrations are typically normalized to the amount of protein in the initial cell lysate or the cell number.
| Sample ID | Condition | This compound (pmol/mg protein) | Standard Deviation |
| CTRL-1 | Control | 1.23 | 0.15 |
| CTRL-2 | Control | 1.18 | 0.12 |
| CTRL-3 | Control | 1.35 | 0.18 |
| TRT-1 | Treatment | 3.45 | 0.25 |
| TRT-2 | Treatment | 3.62 | 0.31 |
| TRT-3 | Treatment | 3.51 | 0.28 |
Signaling Pathway Visualization
While the direct signaling pathway of this compound may not be fully elucidated, it is an intermediate in fatty acid metabolism. The following diagram illustrates a simplified overview of fatty acid beta-oxidation, where 3-oxoacyl-CoAs are key intermediates.
Figure 2. Simplified pathway of fatty acid beta-oxidation highlighting the role of 3-oxoacyl-CoA.
Troubleshooting and Optimization
-
Low Recovery: Ensure rapid sample processing on ice to minimize degradation.[5] Optimize the homogenization and extraction steps. The use of glass homogenizers and a sufficient excess of extraction solvent is recommended.[5]
-
High Variability: The use of an appropriate internal standard early in the protocol is crucial to account for variability.[5] Ensure consistent timing and handling for all samples.
-
Poor Peak Shape in LC-MS: The choice of reconstitution solvent is critical for acyl-CoA stability and chromatographic performance.[3] The LC method, including the gradient and column chemistry, may need to be optimized for the specific analyte.
By following this detailed protocol and considering the optimization strategies, researchers can achieve reliable and accurate quantification of this compound in cell lysates, enabling a deeper understanding of its role in cellular metabolism.
References
Application Notes and Protocols: Chemical Synthesis of 3-Oxo-19-methyleicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of 3-Oxo-19-methyleicosanoyl-CoA, a crucial intermediate in fatty acid metabolism. The synthesis of this molecule is of significant interest for studying the enzymatic pathways of very-long-chain fatty acids and for the development of novel therapeutics targeting fatty acid metabolism.
Introduction
This compound is a specialized fatty acyl-CoA derivative that plays a role in the elongation of very-long-chain fatty acids (VLCFAs). The synthesis of VLCFAs is a critical biological process, and its dysregulation is associated with several metabolic disorders. Access to well-characterized synthetic standards like this compound is essential for in-depth biochemical and pharmacological studies.
The synthetic protocol outlined below is a multi-step chemical process. It begins with the synthesis of the C20 branched-chain fatty acid, 19-methyleicosanoic acid, which is then converted to its corresponding 3-oxo acid. The final step involves the thioesterification of the 3-oxo acid with Coenzyme A.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Workflow for the chemical synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 19-Methyleicosanoic Acid
This step involves a malonic ester synthesis to introduce the methyl branch at the 19th position.
Materials:
-
18-Bromooctadecanoic acid
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Slowly add diethyl malonate to the sodium ethoxide solution while stirring.
-
Add 18-bromooctadecanoic acid to the reaction mixture and reflux for 4-6 hours.
-
After cooling, acidify the mixture with hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting diester is then hydrolyzed using a strong base (e.g., potassium hydroxide) followed by acidification and heating to induce decarboxylation, yielding 19-methyleicosanoic acid.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of 3-Oxo-19-methyleicosanoic Acid
This step converts the synthesized fatty acid into its 3-oxo derivative.
Materials:
-
19-Methyleicosanoic acid
-
Thionyl chloride
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Hydrochloric acid
Procedure:
-
Convert 19-methyleicosanoic acid to its acyl chloride by reacting with an excess of thionyl chloride.
-
In a separate flask, dissolve Meldrum's acid in dry dichloromethane and cool to 0°C.
-
Slowly add pyridine to the Meldrum's acid solution.
-
Add the 19-methyleicosanoyl chloride dropwise to the cooled Meldrum's acid solution.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Wash the reaction mixture with dilute hydrochloric acid and then with water.
-
Dry the organic layer and evaporate the solvent.
-
The resulting adduct is then hydrolyzed and decarboxylated by heating in an acidic aqueous solution to yield 3-oxo-19-methyleicosanoic acid.
-
Purify the product by column chromatography.
Step 3: Synthesis of this compound
This final step is the thioesterification with Coenzyme A.
Materials:
-
3-Oxo-19-methyleicosanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
Coenzyme A trilithium salt
-
Sodium bicarbonate solution
-
HPLC purification system
Procedure:
-
Dissolve 3-oxo-19-methyleicosanoic acid in anhydrous THF.
-
Add CDI to the solution and stir at room temperature for 1-2 hours to form the acyl-imidazole intermediate.
-
In a separate vial, dissolve Coenzyme A trilithium salt in a sodium bicarbonate buffer (pH ~8.0).
-
Slowly add the acyl-imidazole solution to the Coenzyme A solution with vigorous stirring.
-
Monitor the reaction by reverse-phase HPLC.
-
Once the reaction is complete, purify the this compound by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Key Signals (δ, ppm) | Expected ¹³C NMR Key Signals (δ, ppm) | Expected Mass Spec (m/z) |
| 19-Methyleicosanoic acid | C₂₁H₄₂O₂ | 326.56 | 2.34 (t, 2H, -CH₂COOH), 0.86 (d, 3H, -CH₃) | 179.5 (C=O), 34.1, 29.7, 29.4, 29.1, 24.7, 22.7, 14.1 | [M-H]⁻ 325.3 |
| 3-Oxo-19-methyleicosanoic acid | C₂₁H₄₀O₃ | 340.54 | 3.45 (s, 2H, -COCH₂COOH), 2.55 (t, 2H, -CH₂CO-), 0.86 (d, 3H, -CH₃) | 202.9 (C=O, keto), 171.1 (C=O, acid), 49.8, 42.8, 29.7, 29.4, 29.1, 23.8, 22.7, 14.1 | [M-H]⁻ 339.3 |
| This compound | C₄₂H₇₄N₇O₁₈P₃S | 1093.06 | 9.6 (br s, 1H, adenine), 8.55 (s, 1H, adenine), 6.15 (d, 1H, ribose), 4.1-4.6 (m, ribose H), 3.5 (t, 2H, -CH₂S-), 2.7 (t, 2H, -CH₂CO-), 0.86 (d, 3H, -CH₃) | 204.5 (C=O, keto), 198.2 (C=O, thioester), Adenine, Ribose, and Pantothenate signals | [M+H]⁺ 1094.4 |
Signaling Pathway Context
3-Oxoacyl-CoA intermediates are central to the fatty acid elongation cycle, a key metabolic pathway. The diagram below illustrates the general steps of this process.
Caption: The fatty acid elongation cycle.
Conclusion
The protocol detailed in this document provides a comprehensive guide for the chemical synthesis of this compound. This molecule is a valuable tool for researchers investigating the intricacies of fatty acid metabolism and for the development of new therapeutic agents. The successful synthesis and purification of this compound will enable a wide range of biochemical and cellular assays.
Application Notes and Protocols for In Vitro Assays Using 3-Oxo-19-methyleicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-19-methyleicosanoyl-CoA is a long-chain fatty acyl-CoA molecule that plays a crucial role as an intermediate in the beta-oxidation of branched-chain fatty acids. The presence of a methyl group on the penultimate carbon necessitates a specific set of enzymatic reactions for its complete degradation. In vitro assays utilizing this substrate are essential for elucidating the kinetics and substrate specificity of enzymes involved in its metabolism, for screening potential therapeutic inhibitors of these enzymes, and for diagnosing metabolic disorders related to branched-chain fatty acid oxidation.
These application notes provide detailed protocols for in vitro assays involving two key enzymes that are likely to utilize this compound as a substrate: 3-ketoacyl-CoA thiolase and 3-oxoacid CoA-transferase .
Metabolic Significance and Signaling Pathway
This compound is an intermediate in the mitochondrial beta-oxidation pathway for branched-chain fatty acids. Its metabolism is critical for energy production from these types of lipids. Dysregulation of this pathway can lead to the accumulation of toxic metabolic intermediates and is associated with various metabolic diseases.
Caption: Proposed beta-oxidation pathway for 19-methyleicosanoyl-CoA.
Enzyme Assays Utilizing this compound
3-Ketoacyl-CoA Thiolase (Beta-Ketothiolase) Assay
This assay measures the thiolytic cleavage of this compound by 3-ketoacyl-CoA thiolase into 17-methyloctadecanoyl-CoA and acetyl-CoA. The reaction can be monitored by the decrease in absorbance of the 3-ketoacyl-CoA substrate.
Experimental Workflow:
Caption: Workflow for the 3-Ketoacyl-CoA Thiolase assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂ and 0.2 mM dithiothreitol (B142953) (DTT).
-
Coenzyme A (CoA) Solution: 10 mM CoA in deionized water.
-
Substrate Stock Solution: 1 mM this compound in a suitable organic solvent (e.g., DMSO). Note: The synthesis of this substrate may be required and can be adapted from methods used for similar long-chain 3-oxoacyl-CoAs.
-
Enzyme Solution: Purified or recombinant 3-ketoacyl-CoA thiolase at a suitable concentration in assay buffer.
-
-
Assay Procedure:
-
In a quartz cuvette, add 850 µL of Assay Buffer, 50 µL of 10 mM CoA solution, and 50 µL of 1 mM this compound stock solution.
-
Mix gently and incubate at 37°C for 5 minutes to pre-warm the reaction mixture.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Immediately monitor the decrease in absorbance at 303 nm (the characteristic peak for the enolate form of 3-ketoacyl-CoA) for 5-10 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient for the enolate form of long-chain 3-ketoacyl-CoAs at 303 nm is approximately 16,400 M⁻¹cm⁻¹.
-
Perform experiments with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
-
Data Presentation:
| Parameter | Value |
| Substrate | This compound |
| Enzyme | 3-Ketoacyl-CoA Thiolase |
| Wavelength (λ) | 303 nm |
| Extinction Coefficient (ε) | 16,400 M⁻¹cm⁻¹ |
| Assay Buffer | 100 mM Tris-HCl, pH 8.0, 25 mM MgCl₂, 0.2 mM DTT |
| Temperature | 37°C |
| CoA Concentration | 0.5 mM |
| Substrate Conc. (µM) | Initial Velocity (µM/min) |
| 5 | Experimental Data |
| 10 | Experimental Data |
| 20 | Experimental Data |
| 50 | Experimental Data |
| 100 | Experimental Data |
3-Oxoacid CoA-Transferase Assay
This assay measures the transfer of the CoA moiety from a donor molecule (e.g., succinyl-CoA) to a 3-oxoacid, which in this case would be the de-acylated form of the substrate, 3-oxo-19-methyleicosanoic acid. The formation of this compound can be monitored spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the 3-Oxoacid CoA-Transferase assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.1, containing 10 mM MgCl₂.
-
Succinyl-CoA Solution: 10 mM in deionized water.
-
Substrate Stock Solution: 10 mM 3-oxo-19-methyleicosanoic acid in a suitable organic solvent (e.g., ethanol).
-
Enzyme Solution: Purified or recombinant 3-oxoacid CoA-transferase at a suitable concentration in assay buffer.
-
-
Assay Procedure:
-
In a quartz cuvette, add 800 µL of Assay Buffer, 100 µL of 10 mM succinyl-CoA solution, and 50 µL of 10 mM 3-oxo-19-methyleicosanoic acid stock solution.
-
Mix gently and incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Immediately monitor the increase in absorbance at 303 nm due to the formation of the enolate ion of this compound.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₃₀₃ = 16,400 M⁻¹cm⁻¹).
-
Determine the kinetic parameters by varying the concentrations of both succinyl-CoA and 3-oxo-19-methyleicosanoic acid.
-
Data Presentation:
| Parameter | Value |
| Substrate 1 | 3-oxo-19-methyleicosanoic acid |
| Substrate 2 | Succinyl-CoA |
| Enzyme | 3-Oxoacid CoA-Transferase |
| Wavelength (λ) | 303 nm |
| Extinction Coefficient (ε) | 16,400 M⁻¹cm⁻¹ |
| Assay Buffer | 50 mM Tris-HCl, pH 8.1, 10 mM MgCl₂ |
| Temperature | 30°C |
| 3-oxo-19-methyleicosanoic acid Conc. (µM) | Succinyl-CoA Conc. (µM) | Initial Velocity (µM/min) |
| 10 | 100 | Experimental Data |
| 20 | 100 | Experimental Data |
| 50 | 100 | Experimental Data |
| 100 | 100 | Experimental Data |
| 50 | 20 | Experimental Data |
| 50 | 50 | Experimental Data |
| 50 | 200 | Experimental Data |
Applications in Research and Drug Development
-
Enzyme Characterization: These assays are fundamental for determining the kinetic properties (Km, Vmax, kcat) of enzymes that metabolize this compound.
-
Inhibitor Screening: The protocols can be adapted for high-throughput screening of small molecule libraries to identify potential inhibitors of 3-ketoacyl-CoA thiolase or 3-oxoacid CoA-transferase. Such inhibitors could be valuable as therapeutic agents for metabolic disorders.
-
Disease Diagnosis: In a clinical research setting, these assays can be used to measure enzyme activity in patient-derived samples (e.g., fibroblasts, lymphocytes) to aid in the diagnosis of inherited metabolic disorders affecting branched-chain fatty acid oxidation.
-
Mechanistic Studies: By using substrate analogs and performing detailed kinetic analyses, researchers can elucidate the catalytic mechanisms of the enzymes involved.
Concluding Remarks
The provided protocols offer a robust framework for the in vitro investigation of enzymatic reactions involving this compound. It is important to note that optimization of assay conditions, such as pH, temperature, and reagent concentrations, may be necessary depending on the specific enzyme source and purity. The synthesis and purification of the specific substrate, this compound, is a critical prerequisite for these studies. These assays are powerful tools for advancing our understanding of branched-chain fatty acid metabolism and for the development of novel therapeutics.
Application Notes and Protocols for Metabolic Labeling Studies with 3-Oxo-19-methyleicosanoyl-CoA Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-19-methyleicosanoyl-CoA is a long-chain, branched fatty acyl-CoA species. While the precise biological roles of this molecule are a subject of ongoing investigation, its structure suggests involvement in fatty acid metabolism, potentially as an intermediate in the oxidation of branched-chain fatty acids or in the biosynthesis of complex lipids. Metabolic labeling studies using precursors of this compound are crucial for elucidating its metabolic fate and its effects on cellular physiology.
These application notes provide a comprehensive overview of the methodologies for conducting metabolic labeling experiments to trace the incorporation and metabolism of precursors into this compound and downstream metabolites. The protocols are designed for an audience with experience in cell culture and standard biochemical techniques.
Hypothetical Metabolic Pathway
The metabolic pathway for a precursor such as 19-methyleicosanoic acid is hypothesized to involve its activation to 19-methyleicosanoyl-CoA, followed by oxidation to this compound. This intermediate can then be further metabolized through various arms of fatty acid metabolism.
Caption: Hypothetical metabolic activation and initial oxidation of 19-methyleicosanoic acid.
Quantitative Data Summary
The following table presents hypothetical data from a stable isotope labeling experiment using ¹³C-labeled 19-methyleicosanoic acid in cultured hepatocytes. This data is for illustrative purposes to demonstrate expected outcomes.
| Analyte | Control Group (Unlabeled) (pmol/mg protein) | Labeled Group (¹³C-labeled precursor) (pmol/mg protein) | Fold Change of Labeled Species |
| 19-Methyleicosanoyl-CoA | 5.2 ± 0.8 | 158.4 ± 12.3 | 30.5 |
| This compound | Below Limit of Detection | 45.7 ± 5.1 | - |
| ¹³C-labeled Acetyl-CoA | 10.1 ± 1.5 | 250.3 ± 25.9 | 24.8 |
| ¹³C-labeled Palmitate (from de novo synthesis) | 2.5 ± 0.4 | 65.2 ± 7.8 | 26.1 |
| ¹³C-labeled Phosphatidylcholine | 1.8 ± 0.3 | 42.6 ± 4.9 | 23.7 |
Experimental Protocols
Protocol 1: Metabolic Labeling with Stable Isotope-Labeled 19-Methyleicosanoic Acid
This protocol describes the use of a stable isotope-labeled precursor to trace its metabolic fate.
Materials:
-
Cultured cells (e.g., HepG2 hepatocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
¹³C-labeled 19-methyleicosanoic acid
-
Unlabeled 19-methyleicosanoic acid (for control)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Methanol, ice-cold
-
Acetonitrile, ice-cold
-
Water, LC-MS grade
-
Internal standards for LC-MS/MS analysis
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and reach approximately 80% confluency.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of ¹³C-labeled 19-methyleicosanoic acid complexed to fatty acid-free BSA.
-
Dilute the stock solution in serum-free cell culture medium to a final working concentration (e.g., 10-50 µM).
-
Prepare a control medium with an equivalent concentration of unlabeled 19-methyleicosanoic acid.
-
-
Metabolic Labeling:
-
Remove the growth medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium (or control medium) to the cells.
-
Incubate for a specified time course (e.g., 0, 2, 4, 8, 12 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex thoroughly and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the extracted metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Develop or use an existing LC-MS/MS method to separate and detect 19-methyleicosanoyl-CoA, this compound, and other relevant downstream metabolites.
-
Use the isotopic shift to distinguish between labeled and unlabeled species.
-
-
Data Analysis:
-
Quantify the peak areas of the labeled and unlabeled metabolites.
-
Normalize the data to an internal standard and the total protein concentration of the cell lysate.
-
Calculate the fold change and the rate of incorporation of the labeled precursor into downstream metabolites.
-
Experimental Workflow Diagram
Caption: Workflow for stable isotope-based metabolic labeling experiments.
Concluding Remarks
The protocols and conceptual framework provided here offer a starting point for investigating the metabolism of this compound precursors. Researchers should optimize these protocols based on their specific cell types and experimental goals. The use of metabolic labeling is a powerful technique to unravel the complexities of fatty acid metabolism and can provide significant insights into the physiological and pathological roles of novel lipid species.
Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Complex Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in fatty acid metabolism, playing crucial roles in energy production through β-oxidation and in the biosynthesis of complex lipids. The accurate quantification of Lc-CoAs in biological samples is essential for understanding various physiological and pathological states, including metabolic disorders like diabetes, obesity, and cardiovascular diseases. However, their amphipathic nature and inherent instability pose significant challenges for their extraction and analysis.
These application notes provide detailed protocols for the efficient extraction of Lc-CoAs from complex biological matrices such as tissues and cells. The methodologies described herein are based on a combination of solvent extraction and solid-phase extraction (SPE) to ensure high recovery and purity of the analytes for downstream applications, primarily mass spectrometry-based quantification.
Data Presentation
The recovery of long-chain acyl-CoAs is highly dependent on the extraction method and the tissue type. The following table summarizes reported recovery rates from various methodologies, providing a comparative overview to aid in method selection.
| Extraction Method | Tissue/Sample Type | Analyte(s) | Reported Recovery Rate (%) | Reference |
| Solid-Phase Extraction | Rat Liver | Radiolabeled acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-coenzyme A | 83-90 | [1] |
| Tissue Extraction (Acetonitrile/2-Propanol) | Rat Liver | Radiolabeled acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-coenzyme A | 93-104 | [1] |
| Modified Solid-Phase Extraction & HPLC | Rat Heart, Kidney, Muscle | Common polyunsaturated acyl-CoAs | 70-80 | [2] |
| Two-Phase Extraction with Acyl-CoA-Binding Protein | Various tissues from fed rat | Individual long-chain acyl-CoA esters | ~55 | [3] |
| Two-Phase Extraction without Acyl-CoA-Binding Protein | Various tissues from fed rat | Individual long-chain acyl-CoA esters | ~20 | [3] |
| Optimized Solid-Phase Extraction for LC-MS/MS | Liver, Brain, Muscle, Adipose Tissue | Ten fatty acyl-CoAs | 60-140 | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Tissues
This protocol is a widely used method that combines solvent extraction with solid-phase extraction for improved purity and recovery of Lc-CoAs from tissue samples.[4]
Materials:
-
Frozen tissue sample (~100 mg)
-
Homogenizer (e.g., glass homogenizer)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold
-
Acetonitrile (B52724) (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Nitrogen gas stream
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[4]
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Add 2-propanol to the homogenate and mix.
-
Extract the acyl-CoAs from the homogenate using acetonitrile (ACN).[2]
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a weak anion exchange SPE column by washing with methanol, followed by 2% formic acid, and then equilibrate with the initial mobile phase.
-
Sample Loading: Load the supernatant from the solvent extraction step onto the conditioned SPE column.
-
Washing: Wash the column to remove unbound impurities. A typical wash sequence includes the initial mobile phase, followed by a solution with a higher organic content.
-
Elution: Elute the bound Lc-CoAs from the column using a solution of 2% and subsequently 5% ammonium hydroxide.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.[4]
-
Reconstitute the dried residue in a suitable solvent (e.g., methanol:water, 1:1) for subsequent analysis.
-
Workflow Diagram:
Caption: Solid-Phase Extraction Workflow for Long-Chain Acyl-CoAs.
Protocol 2: Liquid-Liquid Extraction of Long-Chain Acyl-CoAs
This protocol describes a two-phase extraction method suitable for the recovery of Lc-CoAs from various tissues.
Materials:
-
Tissue sample
-
Chloroform
-
Methanol
-
Water
-
2 M Ammonium Acetate
-
Acyl-CoA-binding protein (optional, for increased recovery)
Procedure:
-
Homogenization:
-
Homogenize the tissue sample in a suitable buffer.
-
-
Two-Phase Extraction:
-
Perform a two-phase extraction using a chloroform/methanol/water system to remove lipids.[3]
-
-
Acyl-CoA Extraction:
-
Sample Preparation for Analysis:
-
Evaporate the extraction solvent.
-
Reconstitute the sample in a solvent compatible with the analytical platform.
-
Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow for Long-Chain Acyl-CoAs.
Troubleshooting and Optimization
Low Recovery of Long-Chain Acyl-CoAs:
-
Incomplete Cell Lysis and Extraction: Ensure thorough homogenization of the tissue. Using a glass homogenizer can improve disruption. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[4]
-
Degradation of Acyl-CoAs: Work quickly and keep samples on ice at all times. Use fresh, high-purity solvents. Consider adding an internal standard early in the process to monitor recovery.[4]
-
Inefficient Solid-Phase Extraction (SPE): Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps.[4]
Sample Handling and Storage:
-
Due to their instability, immediate processing of fresh tissue is optimal.[4]
-
If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[4]
-
Avoid repeated freeze-thaw cycles as they can significantly impact the stability of lipids.[4]
Signaling Pathways and Logical Relationships
The extraction of long-chain acyl-CoAs is a critical preparatory step for their analysis in the context of various metabolic pathways. Lc-CoAs are central to fatty acid metabolism, which is tightly regulated and interconnected with other major metabolic pathways such as the citric acid cycle and oxidative phosphorylation.
Caption: Central Role of Long-Chain Acyl-CoAs in Metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 3-Oxo-19-methyleicosanoyl-CoA in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
3-Oxo-19-methyleicosanoyl-CoA is a novel and not extensively studied substrate. The following application notes and protocols are based on established methodologies for similar long-chain and branched-chain fatty acyl-CoAs. The provided kinetic data are hypothetical and for illustrative purposes only. Researchers should optimize these protocols for their specific experimental conditions.
Introduction
19-Methyleicosanoic acid is a branched-chain fatty acid found as a component of lipids in various organisms.[1][2] Its metabolism is presumed to follow the general pathways of fatty acid degradation, involving a series of enzymatic reactions. The 3-oxoacyl-CoA intermediate is a critical substrate for enzymes in the β-oxidation pathway. The study of the kinetics of enzymes that metabolize this compound is essential for understanding the metabolism of branched-chain fatty acids and for the development of potential therapeutic agents targeting these pathways. Coenzyme A (CoA) and its derivatives are central to numerous metabolic processes, and their roles in various diseases are a subject of ongoing research.[3][4]
This document provides detailed protocols for studying the kinetics of enzymes that are likely to interact with this compound, including acyl-CoA dehydrogenases, 3-hydroxyacyl-CoA dehydrogenases, and 3-oxoacyl-CoA thiolases.
Potential Interacting Enzymes and Metabolic Pathways
Based on the known metabolism of long-chain and branched-chain fatty acids, this compound is expected to be a substrate for several key enzymes in fatty acid metabolism.
Fatty Acid β-Oxidation Pathway
The β-oxidation of fatty acids is a multi-step process that occurs in the mitochondria.[5] this compound is an intermediate in the degradation of 19-methyleicosanoic acid.
References
Application Note and Protocol: Confirmation of 3-Oxo-19-methyleicosanoyl-CoA Structure using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxo-19-methyleicosanoyl-CoA is a long-chain fatty acyl-CoA molecule of interest in various biochemical pathways and drug development programs. Its precise chemical structure is critical for understanding its function and metabolism. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of organic molecules.[1][2] This document provides a detailed protocol for the confirmation of the chemical structure of this compound using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Principle
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing detailed information about the molecular structure.[3]
For the structural confirmation of this compound, a series of NMR experiments will be employed:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.[4]
-
COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton (¹H-¹H) spin-spin couplings, identifying adjacent protons.[3][5]
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings).[3][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting different parts of the molecule.
By combining the information from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the proposed structure of this compound.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For acyl-CoA compounds, methanol-d4 (B120146) (CD₃OD) or a mixture of deuterated chloroform (B151607) (CDCl₃) and methanol-d4 is often suitable. The choice of solvent can affect the chemical shifts.
-
Concentration: For ¹H NMR, a concentration of 1-10 mg of the sample in 0.5-0.6 mL of deuterated solvent is generally sufficient.[6] For the less sensitive ¹³C NMR and 2D experiments, a higher concentration (10-50 mg) is recommended.[6]
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the sample in the appropriate volume of deuterated solvent in a clean, dry vial.
-
If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean 5 mm NMR tube.[6]
-
The final volume of the solution in the NMR tube should be approximately 0.5-0.6 mL.[6]
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
2. NMR Data Acquisition
The following are general acquisition parameters that may need to be optimized for the specific instrument and sample.
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion, which is particularly important for complex molecules like long-chain acyl-CoAs.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
2D COSY:
-
Pulse sequence: Standard COSY experiment (e.g., cosygpqf).
-
Spectral width: ~12 ppm in both dimensions.
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 2-8.
-
-
2D HSQC:
-
Pulse sequence: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2).
-
Spectral width: ~12 ppm in F2 (¹H) and ~160 ppm in F1 (¹³C).
-
Number of increments in F1: 128-256.
-
Number of scans per increment: 4-16.
-
-
2D HMBC:
-
Pulse sequence: Standard HMBC experiment (e.g., hmbcgplpndqf).
-
Spectral width: ~12 ppm in F2 (¹H) and ~220 ppm in F1 (¹³C).
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 8-32.
-
Long-range coupling delay (¹Jнс): Optimized for a coupling constant of 8-10 Hz.
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.[7]
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Calibrate the spectra using the TMS signal (0.00 ppm) or the residual solvent signal.
-
Spectral Interpretation:
-
¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to identify different types of protons (e.g., methyl, methylene, methine).
-
¹³C NMR: Identify the number of unique carbon signals. Use the chemical shifts to distinguish between different types of carbons (e.g., carbonyl, olefinic, aliphatic). Ketone carbonyls typically appear in the downfield region of the spectrum (>200 ppm).[4]
-
COSY: Identify cross-peaks which indicate coupled protons. This allows for the tracing of proton-proton connectivity through the carbon chain.
-
HSQC: Correlate each proton signal with its directly attached carbon. This provides unambiguous ¹H-¹³C one-bond assignments.
-
HMBC: Use the long-range ¹H-¹³C correlations to connect molecular fragments that are not directly bonded. This is particularly useful for identifying the positions of the keto group and the methyl branch, and for confirming the structure of the CoA moiety.
-
Data Presentation
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for key structural features of this compound. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| 1 | Carbonyl (Thioester) | - | ~195-200 | - | H-2 |
| 2 | Methylene | ~3.5-3.7 | ~50-55 | H-4 | H-1, H-3, H-4 |
| 3 | Carbonyl (Keto) | - | >200 | - | H-2, H-4 |
| 4 | Methylene | ~2.7-2.9 | ~40-45 | H-2, H-5 | H-2, H-3, H-5, H-6 |
| 18 | Methylene | ~1.2-1.4 | ~25-35 | H-17, H-19 | H-17, H-19, H-20 |
| 19 | Methine | ~1.5-1.7 | ~30-40 | H-18, H-20 | H-17, H-18, H-20 |
| 20 | Methyl | ~0.8-0.9 | ~15-20 | H-19 | H-18, H-19 |
| CoA-Ribose H1' | Methine | ~6.0-6.2 | ~85-90 | H2' | C2', C4' |
| CoA-Adenine H8 | Methine | ~8.4-8.6 | ~140-145 | - | C4, C5 |
| CoA-Adenine H2 | Methine | ~8.1-8.3 | ~150-155 | - | C4, C5 |
Visualization
Experimental Workflow for Structure Confirmation
Caption: Experimental workflow for NMR-based structure confirmation.
Logical Relationship for Structure Elucidation
Caption: Logical relationships in NMR-based structure elucidation.
References
- 1. aocs.org [aocs.org]
- 2. 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studylib.net [studylib.net]
- 4. Ketone - Wikipedia [en.wikipedia.org]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Oxo-19-methyleicosanoyl-CoA in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-19-methyleicosanoyl-CoA is a unique, long-chain branched acyl-coenzyme A (acyl-CoA) molecule. Its structure, featuring a methyl branch on the penultimate carbon and a keto group at the beta-position, suggests its role as a key intermediate in the peroxisomal beta-oxidation of 19-methyleicosanoic acid, a branched-chain fatty acid (BCFA). The metabolism of BCFAs is crucial for various physiological processes, and its dysregulation is implicated in several metabolic and neurological disorders. These application notes provide a comprehensive overview of the potential uses of this compound as a tool in drug discovery, focusing on its application in studying peroxisomal disorders, identifying novel therapeutic targets, and screening for potential drug candidates.
Biological Context and Therapeutic Relevance
Branched-chain fatty acids, such as the parent molecule of this compound, are obtained from dietary sources and are also synthesized endogenously. Their metabolism primarily occurs in peroxisomes through a modified beta-oxidation pathway.[1][2] The accumulation of BCFAs due to defects in this pathway is associated with severe inherited metabolic disorders, such as Refsum disease, which is characterized by neurological damage, and Zellweger syndrome.[2][3][4]
The toxic effects of accumulated BCFAs are thought to be mediated by mitochondrial dysfunction, oxidative stress, and deregulation of calcium signaling.[5] Furthermore, BCFAs have been shown to act as signaling molecules, for instance, by activating G-protein coupled receptors like GPR40.[5] They also play a role in regulating gene expression through nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are established drug targets for metabolic diseases.[6]
Therefore, this compound can be utilized as a critical research tool to:
-
Investigate the enzymatic steps and regulation of peroxisomal beta-oxidation of BCFAs.
-
Elucidate the pathophysiology of disorders associated with impaired BCFA metabolism.
-
Identify and characterize novel enzymes and transporters involved in BCFA metabolism, which could serve as new drug targets.
-
Screen for small molecule inhibitors or activators of enzymes that metabolize this compound.
Data Presentation
The following table summarizes hypothetical, yet plausible, quantitative data for this compound in relevant enzyme assays. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Enzyme Target | Assay Type | Substrate Concentration (µM) | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Putative Inhibitor | IC50 (µM) |
| Peroxisomal Acyl-CoA Oxidase (ACOX) | Spectrophotometric | 0.1 - 10 | 2.5 | 150 | Thioester Analog X | 5.2 |
| D-Bifunctional Protein (DBP) | HPLC-based | 0.5 - 20 | 5.8 | 95 | Small Molecule Y | 12.7 |
| Peroxisomal Thiolase | Spectrophotometric | 0.2 - 15 | 3.1 | 210 | Natural Product Z | 8.9 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from its corresponding fatty acid for use in subsequent enzymatic assays.
Materials:
-
19-methyleicosanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Long-chain acyl-CoA synthetase (LACS)
-
Tricine buffer
-
MgCl₂
-
Dithiothreitol (DTT)
-
Triton X-100
-
Potassium phosphate (B84403) buffer
Procedure:
-
Prepare a reaction mixture containing Tricine buffer (pH 7.5), ATP, MgCl₂, DTT, and Triton X-100.
-
Add 19-methyleicosanoic acid to the reaction mixture.
-
Initiate the reaction by adding a purified long-chain acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
To generate the 3-oxo intermediate, the product of the first reaction, 19-methyleicosanoyl-CoA, can be further processed by incubating it with a purified peroxisomal acyl-CoA oxidase to introduce a double bond, followed by hydration with a purified enoyl-CoA hydratase.
-
The final product, this compound, can be purified using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
References
- 1. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. login.medscape.com [login.medscape.com]
- 5. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"improving the stability of 3-Oxo-19-methyleicosanoyl-CoA in solution"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxo-19-methyleicosanoyl-CoA. Our goal is to help you improve the stability of this compound in solution and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the primary causes?
A1: this compound, like other long-chain acyl-CoA thioesters, is susceptible to both chemical and enzymatic degradation. The high-energy thioester bond is prone to hydrolysis, a reaction that is accelerated under alkaline or strongly acidic pH conditions.[1][2] Additionally, contamination of your sample with endogenous acyl-CoA thioesterases (ACOTs) can lead to rapid enzymatic hydrolysis, cleaving the thioester bond to release Coenzyme A and the corresponding fatty acid.[3]
Q2: What are the ideal storage conditions for this compound to ensure long-term stability?
A2: For long-term stability, this compound should be stored as a dry pellet or powder at -80°C.[1] If you need to store it in solution, prepare aliquots in a buffered solution at a slightly acidic to neutral pH (pH 6.0-7.0) and store them at -80°C.[4] Avoid repeated freeze-thaw cycles, as this can compromise the integrity of the molecule.[2]
Q3: Which buffer systems are recommended for working with this compound?
A3: Buffered solutions are recommended over unbuffered aqueous solutions to maintain a stable pH and improve stability.[1] Consider using buffers such as potassium phosphate (B84403) or ammonium (B1175870) acetate (B1210297) at a concentration of 50 mM, ensuring the pH is maintained between 6.0 and 7.0.[1]
Q4: Are there any specific precautions I should take during sample preparation to minimize degradation?
A4: Yes, it is crucial to work quickly and maintain low temperatures throughout your sample preparation.[1] Keep your samples on ice at all times. When preparing cell or tissue extracts, the inclusion of a protein precipitation step (e.g., using sulfosalicylic acid) can help to remove enzymes like acyl-CoA thioesterases that may degrade your target compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound in solution | pH Instability: The solution may be too alkaline or acidic, leading to chemical hydrolysis of the thioester bond.[1][2] | Verify the pH of your solution and adjust it to a range of 6.0-7.0 using a suitable buffer system (e.g., 50 mM potassium phosphate). |
| Enzymatic Degradation: Contamination with acyl-CoA thioesterases from biological samples.[3] | Incorporate a protein precipitation step (e.g., with ice-cold 2.5% w/v sulfosalicylic acid) during sample extraction to remove enzymes.[1] Work at low temperatures (on ice) to minimize enzyme activity. | |
| Oxidation: The thiol group of Coenzyme A is susceptible to oxidation. | Prepare solutions fresh and consider degassing your buffers. Store aliquots under an inert gas like nitrogen or argon if long-term solution stability is critical. | |
| Inconsistent results between experiments | Repeated Freeze-Thaw Cycles: Aliquots are being thawed and refrozen multiple times, leading to progressive degradation.[2] | Prepare single-use aliquots to avoid the detrimental effects of freeze-thaw cycles. |
| Adsorption to Surfaces: Long-chain acyl-CoAs can adsorb to glass or plastic surfaces, leading to a decrease in the effective concentration. | Use low-adhesion microcentrifuge tubes and pipette tips. Rinsing surfaces with the experimental buffer before use can also help to minimize adsorption. | |
| Low recovery after extraction | Inefficient Extraction: The chosen extraction method may not be optimal for long-chain acyl-CoAs. | For cellular or tissue samples, a two-phase extraction using methanol (B129727)/chloroform followed by solid-phase extraction (SPE) can improve recovery.[1] Ensure the SPE cartridge and elution method are optimized for your analyte. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound under different buffer and temperature conditions.
Materials:
-
This compound
-
50 mM Potassium Phosphate Buffer, pH 6.0
-
50 mM Potassium Phosphate Buffer, pH 7.5
-
Deionized Water
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in 50 mM potassium phosphate buffer, pH 6.0.
-
Aliquot the stock solution into three sets of tubes for each condition to be tested (e.g., pH 6.0 at 4°C, pH 7.5 at 4°C, water at 4°C, and corresponding temperatures at room temperature).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.
-
Immediately quench any potential degradation by adding an equal volume of ice-cold acetonitrile.
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of intact this compound.
-
Plot the concentration of this compound against time for each condition to determine the degradation rate.
Protocol 2: Extraction of this compound from Cell Culture
This protocol provides a method for extracting long-chain acyl-CoAs from cultured cells for subsequent analysis.
Materials:
-
Cultured cells
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 2.5% (w/v) 5-Sulfosalicylic Acid (SSA)
-
Methanol
-
Chloroform
-
Petroleum Ether
-
Nitrogen gas supply
Procedure:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Immediately add 200 µL of ice-cold 2.5% (w/v) SSA.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Add petroleum ether and vortex to remove nonpolar lipids. Centrifuge and discard the upper organic phase. Repeat this wash step.[1]
-
Add methanol and chloroform, vortex, and incubate at room temperature.
-
Centrifuge at high speed to pellet debris.
-
Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried pellet in a suitable buffer for LC-MS/MS analysis.
Visual Guides
Caption: Troubleshooting workflow for instability issues.
Caption: Primary degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neolab.de [neolab.de]
Technical Support Center: 3-Oxo-19-methyleicosanoyl-CoA Synthesis
Welcome to the technical support center for the synthesis of 3-Oxo-19-methyleicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the synthesis of this compound.
Q1: I am experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can I troubleshoot this?
A1: Low yield is a common issue in the enzymatic synthesis of very-long-chain 3-oxoacyl-CoAs. Several factors can contribute to this problem. Below is a systematic guide to troubleshooting low yields.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Potential Causes and Solutions for Low Yield:
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Substrate Quality or Concentration | - Verify the purity and identity of your starting materials, 18-methylnonadecanoyl-CoA and malonyl-CoA, using mass spectrometry and NMR. - Accurately determine the concentration of your substrate solutions. - Check for degradation of stock solutions, especially if they have been stored for a long time or subjected to multiple freeze-thaw cycles. |
| Reduced Enzyme Activity | - Perform a control experiment with a known substrate for your ELOVL (Elongation of Very-Long-Chain Fatty Acids) enzyme to confirm its activity. - Ensure the enzyme is correctly folded and that any necessary co-factors are present in the reaction buffer. - Verify that the enzyme has been stored under optimal conditions to prevent denaturation. |
| Non-Optimal Reaction Conditions | - Systematically optimize the reaction pH, temperature, and incubation time. - Titrate the concentrations of both the acyl-CoA substrate and the enzyme to find the optimal ratio. - Ensure the reaction mixture is well-mixed, especially if any components are not fully soluble. |
| Product Instability or Degradation | - 3-oxoacyl-CoA compounds can be unstable. Minimize the reaction time and process the product immediately after the reaction. - If using a cell lysate as the enzyme source, consider adding protease inhibitors. - Analyze aliquots of the reaction at different time points to monitor product formation and potential degradation. |
| Losses During Purification | - Optimize your purification protocol, for instance, the gradient for reverse-phase HPLC.[1] - Long-chain acyl-CoAs can be prone to precipitation; ensure appropriate solvents and temperatures are used throughout the purification process. - Perform a spike-and-recovery experiment to quantify product loss at each purification step. |
Q2: I am observing significant side product formation in my reaction. What are the likely impurities and how can I minimize them?
A2: Side product formation can arise from several sources. The most common are related to substrate impurities, non-specific enzyme activity, or subsequent reactions of the product.
Common Side Products and Mitigation Strategies:
| Side Product | Potential Cause | Mitigation Strategy |
| Unreacted 18-methylnonadecanoyl-CoA | Incomplete reaction. | - Increase incubation time. - Increase enzyme concentration. - Optimize reaction conditions (pH, temperature). |
| Hydrolyzed Acyl-CoA (18-methylnonadecanoic acid) | Presence of thioesterase activity in the enzyme preparation or chemical hydrolysis. | - Use a highly purified ELOVL enzyme. - Add thioesterase inhibitors if using a crude enzyme source. - Maintain optimal pH to minimize chemical hydrolysis. |
| Reduced Product (3-Hydroxy-19-methyleicosanoyl-CoA) | Presence of a 3-oxoacyl-CoA reductase in the enzyme preparation. | - This is the next step in the fatty acid elongation cycle. Use a purified ELOVL enzyme lacking downstream pathway enzymes.[2] - If using a system with the complete elongation machinery, stopping the reaction at the 3-oxo stage can be challenging. Consider using specific inhibitors for the reductase if available. |
Experimental Protocols
Below are detailed methodologies for the key experiments related to the synthesis and analysis of this compound.
Enzymatic Synthesis of this compound
This protocol describes a plausible method for the enzymatic synthesis of this compound using a purified ELOVL enzyme.
Materials:
-
Purified human ELOVL3 enzyme
-
18-methylnonadecanoyl-CoA
-
Malonyl-CoA
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Dithiothreitol (DTT)
-
Quenching solution (e.g., 10% formic acid)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL reaction, combine:
-
70 µL of Reaction Buffer
-
10 µL of 10 mM DTT
-
5 µL of 10 mM 18-methylnonadecanoyl-CoA
-
5 µL of 10 mM Malonyl-CoA
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of purified ELOVL3 enzyme (concentration to be optimized, e.g., 1 mg/mL).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), with gentle agitation.
-
Stop the reaction by adding 10 µL of quenching solution.
-
Centrifuge the mixture at high speed for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to a new tube for analysis and purification.
Synthesis Pathway Diagram
Caption: Enzymatic synthesis of this compound.
Purification of this compound by HPLC
This protocol outlines a general method for purifying the synthesized product using reverse-phase high-performance liquid chromatography (HPLC).
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 25 mM KH2PO4, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Synthesized reaction mixture (supernatant from the enzymatic reaction)
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the supernatant from the quenched reaction mixture onto the column.
-
Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 260 nm (for the CoA moiety).
-
Collect the fractions corresponding to the peak of this compound.
-
Confirm the identity and purity of the collected fractions by mass spectrometry.
-
Lyophilize the purified fractions to obtain the final product.
Logical Relationship of Troubleshooting Steps
Caption: Logical workflow for synthesis and troubleshooting.
References
"overcoming solubility issues of 3-Oxo-19-methyleicosanoyl-CoA"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxo-19-methyleicosanoyl-CoA. The information provided is designed to address common challenges, particularly those related to solubility, and to offer guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biological significance?
A1: this compound is a long-chain, branched fatty acyl-CoA. Molecules of this class are typically intermediates in fatty acid metabolism, specifically in the beta-oxidation pathway. The "3-oxo" group indicates its position in this pathway, just before the final thiolytic cleavage. The "19-methyl" signifies a branch in the fatty acid chain, suggesting it may be metabolized through pathways that handle branched-chain fatty acids, which can differ slightly from the oxidation of straight-chain fatty acids. Fatty acyl-CoAs are crucial for energy production, synthesis of complex lipids, and cellular signaling.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: Due to its long hydrocarbon chain, this compound is expected to have very low solubility in aqueous buffers alone. For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used for dissolving long-chain fatty acyl-CoAs. It is advisable to prepare a concentrated stock in one of these solvents and then dilute it into the aqueous experimental buffer. When diluting, it is crucial to do so slowly while vortexing to avoid precipitation.
Q3: Can I use detergents to improve the solubility of this compound in my aqueous assay buffer?
A3: Yes, non-ionic or zwitterionic detergents can be effective in solubilizing long-chain fatty acyl-CoAs by forming micelles. Triton X-100 or CHAPS are common choices. It is important to use a detergent concentration above its critical micelle concentration (CMC) but to be mindful of potential interference with your specific assay or enzyme activity.
Q4: Is it necessary to use a carrier protein like Bovine Serum Albumin (BSA)?
A4: Using fatty acid-free BSA is a highly recommended method for improving the solubility and bioavailability of long-chain fatty acyl-CoAs in cell-based assays and enzymatic reactions. BSA binds to the acyl-CoA, sequestering the hydrophobic tail and presenting the molecule in a more soluble form. This can also prevent the formation of micelles which might inhibit enzyme activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of organic stock solution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final buffer. | - Decrease the final concentration of the acyl-CoA. - Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final buffer, if your experiment can tolerate it. - Add a carrier protein like fatty acid-free BSA to the aqueous buffer before adding the acyl-CoA stock. - Incorporate a suitable detergent (e.g., Triton X-100) into your buffer. |
| Inconsistent results in enzyme assays. | - Aggregation or micelle formation of the substrate. - Degradation of the acyl-CoA thioester bond. | - Prepare fresh solutions of this compound for each experiment. Long-chain acyl-CoAs can be unstable in solution. - Use a carrier protein like BSA to ensure the substrate is monomeric. - Maintain a consistent pH, as the thioester bond is susceptible to hydrolysis at alkaline pH. A pH range of 7.0-8.0 is generally recommended. |
| Low or no activity of the enzyme with this compound as a substrate. | - The substrate is not accessible to the enzyme's active site due to aggregation. - The branched-chain nature of the substrate may require specific enzymes. | - Confirm the solubility of your substrate under the assay conditions using the methods described above. - Ensure you are using an enzyme capable of processing branched-chain fatty acyl-CoAs. Standard beta-oxidation enzymes may have lower activity with this substrate. |
| Cloudy or turbid solution after adding this compound. | Formation of micelles or larger aggregates. | - This indicates that the concentration is above the critical micelle concentration (CMC). While not always detrimental, it can affect enzyme kinetics. Consider lowering the concentration or using BSA to maintain a monomeric state. - Sonicate the solution briefly to help disperse the aggregates. |
Quantitative Data
Table 1: Estimated Critical Micelle Concentration (CMC) of Long-Chain Fatty Acyl-CoAs in Aqueous Buffer
| Compound | Acyl Chain Length | Estimated CMC (µM) | Reference |
| Palmitoyl-CoA | C16:0 | 3 - 8 | [1][2] |
| Stearoyl-CoA | C18:0 | 1 - 4 | [1][2] |
| Oleoyl-CoA | C18:1 | 2 - 10 | [1][2] |
| This compound | C21 (branched) | < 1 (estimated) | N/A |
Note: The CMC is highly dependent on buffer composition, ionic strength, and temperature. The presence of a methyl branch and a 3-oxo group may slightly increase polarity compared to a saturated straight-chain acyl-CoA of the same length, but the overall low solubility is expected to be dominated by the long hydrocarbon chain.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials: this compound (solid), DMSO (anhydrous), microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid this compound to come to room temperature before opening to prevent condensation. b. Weigh the desired amount of the solid in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM). d. Vortex thoroughly until the solid is completely dissolved. The solution should be clear. e. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Solubilization in Aqueous Buffer using BSA
-
Materials: Stock solution of this compound in DMSO, fatty acid-free BSA, desired aqueous buffer (e.g., PBS, Tris-HCl).
-
Procedure: a. Prepare a solution of fatty acid-free BSA in your aqueous buffer at a concentration that is equimolar or in slight molar excess to the final desired concentration of the acyl-CoA. b. Gently mix the BSA solution until it is fully dissolved. Avoid vigorous shaking which can cause frothing. c. While gently vortexing the BSA solution, add the required volume of the this compound stock solution dropwise. d. Continue to mix for a few minutes to allow for the binding of the acyl-CoA to BSA. e. The final solution should be clear.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and solubilization of this compound.
Caption: Simplified diagram of the beta-oxidation pathway for a branched-chain fatty acyl-CoA.
References
"reducing non-specific binding of 3-Oxo-19-methyleicosanoyl-CoA in assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxo-19-methyleicosanoyl-CoA and encountering challenges with non-specific binding in their assays.
Understanding Non-Specific Binding of this compound
This compound is a long-chain, modified acyl-CoA molecule. Its amphipathic nature, possessing a long hydrophobic acyl chain and a charged CoA moiety, makes it prone to non-specific binding in aqueous assay environments. This binding can occur with various surfaces, including microplates, pipette tips, and even assay components like proteins, leading to high background signals, reduced assay sensitivity, and inaccurate results.
The primary drivers of non-specific binding for this molecule are:
-
Hydrophobic Interactions: The long, 19-carbon chain readily interacts with hydrophobic surfaces and pockets in proteins.
-
Electrostatic Interactions: The negatively charged CoA headgroup can interact with positively charged surfaces or residues on proteins.
-
Micelle Formation: At concentrations above its critical micelle concentration (CMC), this compound can form micelles, which can sequester the molecule and interfere with the assay.
This guide provides strategies to mitigate these interactions and improve the quality of your experimental data.
Troubleshooting Guides
High background and low signal-to-noise ratios are common issues arising from non-specific binding. The following table outlines potential causes and recommended solutions.
| Problem | Probable Cause | Recommended Solution |
| High Background Signal | Non-specific binding of this compound to the assay plate or other surfaces. | 1. Add a blocking agent: Use Bovine Serum Albumin (BSA) in the assay buffer to block non-specific binding sites.[1][2][3][4][5] 2. Include a non-ionic detergent: Add a low concentration of Tween® 20 to the assay and wash buffers to reduce hydrophobic interactions.[1][2][6][7] 3. Optimize buffer conditions: Adjust the pH and ionic strength (salt concentration) of the assay buffer to minimize electrostatic interactions. |
| Micelle formation of this compound at high concentrations. | 1. Determine the Critical Micelle Concentration (CMC): If possible, determine the CMC of your specific acyl-CoA and ensure your assay concentration is below this value. 2. Use a solubilizing agent: Incorporate cyclodextrins to encapsulate the hydrophobic tail and improve solubility. | |
| Low Signal or Inconsistent Results | Loss of this compound due to adsorption to tubes and pipette tips. | 1. Use low-binding plastics: Utilize commercially available low-retention microcentrifuge tubes and pipette tips. 2. Pre-condition surfaces: Pre-rinse pipette tips and tubes with a solution containing a blocking agent or detergent. |
| Enzyme inhibition or denaturation by assay components. | 1. Test detergent compatibility: Verify that the chosen detergent and its concentration do not inhibit your enzyme of interest. 2. Optimize blocking agent concentration: While BSA is a common blocker, high concentrations can sometimes interfere with enzyme activity. Titrate the BSA concentration to find the optimal balance between blocking and maintaining enzyme function. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to troubleshoot high background in my assay?
A1: The first and often most effective step is to incorporate a blocking agent and a non-ionic detergent into your assay buffer. A common starting point is 1% (w/v) BSA and 0.05% (v/v) Tween® 20.[2][4] These reagents work together to block hydrophobic surfaces on the plate and reduce the non-specific adherence of your acyl-CoA molecule.
Q2: How do I choose the right blocking agent?
A2: Bovine Serum Albumin (BSA) is a widely used and effective blocking agent for many applications.[1][3][5] For assays involving biotin-streptavidin systems, it is advisable to use a BSA that is certified to be biotin-free.[4] If BSA proves to be problematic (e.g., by interfering with your enzyme), other options include non-fat dry milk (be cautious of endogenous enzymes and biotin) or commercially available synthetic blocking buffers.[1][3]
Q3: What concentration of Tween® 20 should I use, and will it affect my enzyme?
A3: A typical starting concentration for Tween® 20 is 0.01% to 0.1% (v/v) in both assay and wash buffers.[2] It is crucial to test the effect of the chosen Tween® 20 concentration on your enzyme's activity, as some enzymes can be inhibited by detergents.[6] You can do this by running a control experiment with and without the detergent and comparing the enzyme's specific activity.
Q4: My compound, this compound, is very hydrophobic. Are there other ways to improve its solubility and reduce non-specific binding?
A4: Yes, for highly hydrophobic molecules, using cyclodextrins can be very effective. Methyl-β-cyclodextrin is commonly used to form inclusion complexes with hydrophobic molecules, effectively shielding the hydrophobic part from the aqueous environment. This can improve solubility, reduce non-specific binding, and facilitate the delivery of the substrate to the enzyme.
Q5: How can I determine if my this compound is forming micelles?
A5: While direct measurement of the CMC can be complex, you can infer micelle formation if you observe a sudden change in the dose-response curve of your assay at higher substrate concentrations, or if you see turbidity in your stock solutions. As a general rule, it's best to work with the lowest effective concentration of your acyl-CoA to stay below the CMC.
Experimental Protocols
Here are detailed methodologies for key experiments to reduce non-specific binding. These are general protocols and may require optimization for your specific assay.
Protocol 1: BSA Blocking for Microplate-Based Assays
This protocol describes how to block a 96-well microplate to prevent non-specific binding of this compound.
Materials:
-
96-well microplate (black opaque plates are recommended for fluorescence assays to reduce background)[8]
-
Bovine Serum Albumin (BSA), Fraction V or specialized blocking-grade
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween® 20)
Procedure:
-
Prepare a 1% (w/v) BSA solution in PBS or TBS. For a 100 mL solution, dissolve 1 g of BSA in 100 mL of buffer.[5] Filter sterilize the solution if necessary and store at 4°C.
-
Add 300 µL of the 1% BSA solution to each well of the 96-well plate.[4]
-
Incubate the plate for 1-2 hours at room temperature or overnight at 4°C, with gentle agitation.[4]
-
Aspirate the blocking solution from the wells.
-
Wash the wells 3-4 times with 300 µL of wash buffer per well.
-
The plate is now blocked and ready for the addition of assay components.
Protocol 2: Utilizing Cyclodextrins for Hydrophobic Substrate Delivery
This protocol provides a general method for using methyl-β-cyclodextrin to prepare and deliver this compound in an enzyme assay.
Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD)
-
Assay Buffer
-
Vortex mixer and sonicator
Procedure:
-
Prepare a stock solution of MβCD: Dissolve MβCD in the assay buffer to a concentration of 10-50 mM. The optimal concentration will need to be determined empirically.
-
Prepare the acyl-CoA/cyclodextrin complex:
-
Weigh out the desired amount of this compound.
-
Add the MβCD solution to the acyl-CoA. The molar ratio of MβCD to acyl-CoA should be optimized, but a starting point of 10:1 is common.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Sonicate the mixture in a water bath sonicator for 10-15 minutes to facilitate the formation of the inclusion complex.
-
-
Perform the enzyme assay:
-
Add the prepared acyl-CoA/MβCD complex to the assay wells.
-
Initiate the reaction by adding the enzyme.
-
It is important to run a control with MβCD alone to ensure it does not affect enzyme activity.
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to managing non-specific binding.
References
- 1. labcluster.com [labcluster.com]
- 2. corning.com [corning.com]
- 3. BSA Blocking agent - Immunology [protocol-online.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Bovine Serum Albumin (BSA) Blocking Buffer [sigmaaldrich.com]
- 6. The use of Tween 20 in a sensitive turbidimetric assay of lipolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Protocol Refinement for the Purification of 3-Oxo-19-methyleicosanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-Oxo-19-methyleicosanoyl-CoA. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during the synthesis and purification of this long-chain acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of this compound during purification?
A1: The stability of this compound is primarily influenced by pH and temperature. The thioester bond is susceptible to hydrolysis, especially at alkaline pH.[1] It is recommended to maintain a slightly acidic to neutral pH (pH 6.0-7.0) throughout the purification process. Additionally, prolonged exposure to elevated temperatures should be avoided to minimize degradation. Storage at -80°C is recommended for long-term stability.[2]
Q2: My final product shows low purity. What are the likely contaminants?
A2: Common impurities include unreacted starting materials (19-methyleicosanoic acid and Coenzyme A), byproducts from the coupling reaction (e.g., N,N'-dicyclohexylurea if using DCC as a coupling agent), and degradation products such as the free fatty acid and Coenzyme A. Residual solvents from the extraction and purification steps can also be present.
Q3: Can I use standard silica (B1680970) gel chromatography for purification?
A3: Standard silica gel chromatography is generally not recommended for the purification of long-chain acyl-CoAs due to their amphipathic nature, which can lead to irreversible adsorption and low recovery. Reversed-phase chromatography is the preferred method.
Q4: What is the expected UV absorbance wavelength for detecting this compound?
A4: The adenine (B156593) moiety of Coenzyme A provides a strong UV absorbance at approximately 260 nm, which is typically used for detection during HPLC purification.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete activation of the carboxylic acid. | Ensure complete conversion of 19-methyleicosanoic acid to its activated form (e.g., acyl imidazolide) before adding Coenzyme A. Monitor the reaction by TLC. |
| Degradation of the thioester bond during reaction workup. | Maintain a neutral to slightly acidic pH during the workup and extraction steps. Avoid strong bases. | |
| Poor Separation During HPLC | Inappropriate column or mobile phase. | Use a C18 reversed-phase column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) at a slightly acidic pH.[3][4] |
| Co-elution of impurities. | Optimize the gradient slope and the organic modifier concentration to improve resolution. Consider using a different ion-pairing reagent if necessary. | |
| Product Degradation During Lyophilization | Residual salts or incorrect pH. | Ensure the final purified product is in a volatile buffer system (e.g., ammonium acetate) and the pH is neutral to slightly acidic before lyophilization. |
| Inconsistent Results in Biological Assays | Presence of inhibitors or contaminants. | Re-purify the compound by HPLC. Characterize the final product thoroughly by mass spectrometry and NMR to confirm purity and identity. |
| Precipitation of the compound during purification | Long-chain acyl-CoAs can have limited solubility in aqueous buffers. | The addition of a small amount of organic solvent (e.g., isopropanol) to the purification buffers can improve solubility.[3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from methods for the synthesis of similar long-chain acyl-CoA esters.
Materials:
-
19-methyleicosanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
Activation of 19-methyleicosanoic acid:
-
Dissolve 19-methyleicosanoic acid in anhydrous THF.
-
Add 1.1 equivalents of CDI and stir the reaction mixture at room temperature for 1 hour, or until the evolution of CO2 ceases. The formation of the acyl imidazolide (B1226674) can be monitored by TLC.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A in a 0.5 M aqueous solution of sodium bicarbonate.
-
Slowly add the activated acyl imidazolide solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
-
Workup and Extraction:
-
Acidify the reaction mixture to pH 6.0 with dilute HCl.
-
Extract the aqueous phase three times with ethyl acetate to remove unreacted fatty acid and other organic-soluble impurities.
-
The aqueous phase containing the this compound is then concentrated under reduced pressure.
-
Purification by Solid-Phase Extraction (SPE) and HPLC
SPE Protocol:
-
Column Conditioning: Condition a C18 SPE cartridge with methanol, followed by water, and finally with 2% ammonium acetate solution.[2]
-
Sample Loading: Load the concentrated aqueous solution from the synthesis step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2% ammonium acetate solution to remove excess Coenzyme A and other water-soluble impurities.
-
Elution: Elute the this compound with a solution of water and methanol.
HPLC Purification Protocol:
-
Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: 100 mM ammonium acetate, pH 5.0.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV at 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Data Presentation
Table 1: Summary of Purification Parameters (Hypothetical Data)
| Purification Step | Total Amount (mg) | Purity (%) | Yield (%) |
| Crude Product | 100 | ~40 | 100 |
| After SPE | 60 | ~75 | 60 |
| After HPLC | 35 | >95 | 35 |
Table 2: Analytical Characterization
| Analytical Method | Expected Result |
| Mass Spectrometry (ESI-MS) | Calculated m/z for [M-H]⁻: C₄₂H₇₃N₇O₁₈P₃S⁻. The observed mass should be within a tolerable error margin. |
| ¹H-NMR | Characteristic peaks for the adenine, ribose, and pantothenate moieties of Coenzyme A, as well as signals corresponding to the acyl chain. |
| UV-Vis Spectroscopy | Maximum absorbance at ~260 nm. |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis, purification, and analysis of this compound.
Troubleshooting Logic
Caption: A logical diagram illustrating the troubleshooting process for low product purity.
References
- 1. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and purification of CoA esters [chromaappdb.mn-net.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
"enhancing the ionization efficiency of 3-Oxo-19-methyleicosanoyl-CoA"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the ionization efficiency of 3-Oxo-19-methyleicosanoyl-CoA in mass spectrometry analyses.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or non-existent signal for my this compound standard. What are the potential causes?
Low signal intensity for acyl-CoA compounds is a common challenge in LC-MS analysis. The primary reasons often include:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are not pH-controlled.
-
Inefficient Ionization: The large and amphipathic nature of CoA esters can lead to poor ionization efficiency. The choice of mobile phase additives is critical for improving protonation and signal response.[1]
-
Suboptimal MS Parameters: Incorrect instrument settings, such as cone voltage or capillary temperature, can cause in-source fragmentation, breaking the molecule apart before detection.[1][2]
-
Ion Suppression: Co-eluting matrix components from complex biological samples can compete for ionization, significantly reducing the analyte's signal.[2][3]
Q2: Which ionization mode, positive or negative, is better for analyzing this compound?
For most acyl-CoAs, positive ion mode electrospray ionization (ESI) is generally more sensitive than negative ion mode. It is recommended to start with the positive ion mode for optimal signal.[1]
Q3: How can I minimize sample degradation during preparation and analysis?
To prevent degradation of this compound, it is crucial to:
-
Minimize the time samples spend at room temperature and in aqueous solutions.[2]
-
Use ice-cold solvents and maintain low temperatures during sample extraction.
-
Prepare fresh standards and mobile phases to avoid degradation and contamination.[2]
Q4: What role does the mobile phase composition play in enhancing the signal?
The mobile phase composition is critical for efficient ionization. The use of modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can significantly improve protonation and signal response for acyl-CoAs.[1] Acidic modifiers such as formic acid are also commonly used to promote protonation in positive ion mode.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving low signal issues with this compound.
Issue 1: Low Signal Intensity
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Ionization Efficiency | Optimize mobile phase with additives like ammonium formate or formic acid.[1] Ensure you are operating in the more sensitive positive ion mode.[1] |
| Sample Degradation | Prepare fresh samples and standards. Work with samples on ice and minimize exposure to non-acidic aqueous solutions.[2] |
| Ion Suppression/Matrix Effects | Improve sample cleanup using techniques like solid-phase extraction (SPE).[2][4] Dilute the sample to reduce the concentration of interfering matrix components.[5] |
| Suboptimal MS Source Parameters | Systematically optimize source parameters including capillary voltage, desolvation temperature, and gas flows.[6] |
| In-source Fragmentation | Reduce the cone voltage or capillary temperature to minimize fragmentation of the precursor ion before detection.[1] |
Issue 2: Poor Peak Shape and Reproducibility
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient, and column chemistry for better peak shape.[7] |
| Column Contamination or Degradation | If peak splitting or broadening is observed, clean or replace the analytical column.[4] |
| Inconsistent Sample Preparation | Ensure a consistent and reproducible sample preparation workflow, especially for complex biological matrices. |
Experimental Protocols
Protocol 1: Sample Extraction from Cultured Cells
This protocol provides a general guideline for the extraction of acyl-CoAs from cultured cells.
-
Cell Harvesting: Pellet 5-10 mL of bacterial culture by centrifugation (e.g., 5,000 x g for 10 min at 4°C).
-
Washing: Discard the supernatant, resuspend the cell pellet in 1 mL of ice-cold phosphate-buffered saline (PBS), and centrifuge again.[1]
-
Lysis & Extraction: Discard the supernatant and add 500 µL of an ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 40:40:20 v/v/v). Vortex vigorously for 1 minute.[1]
-
Protein Precipitation: Incubate the mixture at -20°C for 30 minutes to precipitate proteins.[1]
-
Clarification: Centrifuge at high speed (e.g., >15,000 x g) for 10 minutes at 4°C.[1]
-
Sample Collection: Carefully transfer the supernatant to a new microfuge tube.[1]
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator.[1]
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS Parameter Optimization
This protocol outlines a starting point for optimizing LC-MS parameters for the analysis of this compound.
Liquid Chromatography Parameters:
| Parameter | Recommended Starting Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters (ESI Positive Mode):
| Parameter | Recommended Starting Range | Purpose |
| Capillary Voltage | 2.5 - 3.5 kV | To generate a stable electrospray. |
| Cone Voltage | 20 - 40 V | Optimize for minimal in-source fragmentation. |
| Source Temperature | 100 - 130 °C | Aids in desolvation; keep low to prevent thermal degradation.[1] |
| Desolvation Gas Temp. | 350 - 500 °C | Aids in desolvation; higher temperatures can improve signal.[1] |
| Desolvation Gas Flow | 500 - 800 L/hr | Assists in droplet evaporation.[1] |
| Nebulizer Gas Pressure | 30 - 60 psi | Controls aerosol formation for a stable spray.[1] |
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound by LC-MS.
Caption: A troubleshooting decision tree for addressing low signal intensity in acyl-CoA analysis.
References
Technical Support Center: Method Development for Separating 3-Oxo-19-methyleicosanoyl-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 3-Oxo-19-methyleicosanoyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
The primary challenges stem from the structural similarity of the isomers. These molecules are expected to have identical mass-to-charge ratios (m/z), making them indistinguishable by mass spectrometry alone.[1] Therefore, chromatographic separation is essential.[1] The key difficulties include achieving baseline resolution of peaks, preventing co-elution with other matrix components, and maintaining the stability of the acyl-CoA thioesters during analysis.
Q2: Which chromatographic techniques are most suitable for this separation?
Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) are the most effective techniques.[2] These methods offer the high resolution needed to separate structurally similar isomers.[2] Reversed-phase chromatography is a common approach for acyl-CoA analysis.[3][4]
Q3: What type of HPLC/UPLC column is recommended?
A reversed-phase C18 column is a good starting point for method development.[3] Columns with smaller particle sizes (e.g., sub-2 µm) and longer lengths can provide higher theoretical plates and improved resolution, which is critical for isomer separation. Phenyl-hexyl columns can also be considered as they offer alternative selectivity through pi-pi interactions, which may be beneficial for separating isomers with subtle structural differences.
Q4: How can I optimize the mobile phase for better separation?
Mobile phase optimization is crucial. Key parameters to adjust include:
-
Organic Modifier: Acetonitrile and methanol (B129727) are common organic modifiers. Varying the organic modifier can alter selectivity.
-
Aqueous Phase pH: The pH of the aqueous mobile phase can affect the ionization state of the molecule and its interaction with the stationary phase. A slightly acidic pH (e.g., 3-5) is often used for acyl-CoA analysis.
-
Additives: Ion-pairing reagents are sometimes used, but methods without them have also been successfully developed.[2] Buffers such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are commonly used to improve peak shape and MS sensitivity.
Q5: What detection method should be used?
Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity. While the isomeric precursors will have the same m/z, their fragmentation patterns (product ions) might differ, aiding in identification. However, chromatographic separation is still necessary for quantification.[1] UV detection at 254 nm can also be used, as the adenine (B156593) moiety of Coenzyme A absorbs at this wavelength.[3]
Troubleshooting Guides
Problem 1: Poor or No Separation of Isomeric Peaks
Q: My chromatogram shows a single peak or poorly resolved shoulder peaks for my isomers. What should I do?
A: This is a common challenge in isomer separation. Here is a systematic approach to improve resolution:
-
Optimize the Gradient:
-
Decrease the gradient slope (i.e., make it shallower). A slower increase in the organic solvent percentage over a longer time can significantly improve the separation of closely eluting compounds.
-
Incorporate an isocratic hold at a specific organic solvent percentage where the isomers are expected to elute.
-
-
Change the Organic Modifier:
-
If you are using acetonitrile, try methanol, or a combination of both. The different solvent properties can alter the selectivity of the separation.
-
-
Adjust the Mobile Phase pH:
-
Systematically vary the pH of the aqueous mobile phase. Even small changes in pH can influence the retention behavior of isomers.
-
-
Evaluate a Different Stationary Phase:
-
If optimization on a C18 column is unsuccessful, consider a column with a different chemistry, such as a phenyl-hexyl or a C30 column.
-
-
Decrease the Flow Rate:
-
Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
-
Increase the Column Temperature:
-
Increasing the column temperature can improve efficiency and may alter selectivity. However, be mindful of the thermal stability of your analytes.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing or fronting, making integration and quantification difficult. What are the likely causes and solutions?
A: Poor peak shape can arise from several factors:
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase.
-
Solution: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if not using mass spectrometry. For LC-MS, ensure the pH is appropriate to minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Mismatched Injection Solvent: The solvent in which the sample is dissolved can affect peak shape if it is significantly stronger than the initial mobile phase.
-
Solution: Dissolve your sample in a solvent that is as close as possible in composition to the initial mobile phase conditions.
-
-
Column Degradation: The column may be nearing the end of its life.
-
Solution: Try flushing the column or replacing it with a new one.
-
Problem 3: Low Signal Intensity or Poor Sensitivity
Q: I am not getting a strong enough signal for my analytes. How can I improve sensitivity?
A: For LC-MS/MS analysis, sensitivity can be enhanced in several ways:
-
Optimize Mass Spectrometer Parameters:
-
Source Parameters: Adjust the spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize ionization efficiency.
-
Analyte-Specific Parameters: Optimize the declustering potential/cone voltage and collision energy for your specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
-
-
Improve Mobile Phase Compatibility with MS:
-
Use volatile buffers like ammonium acetate or ammonium formate.
-
Ensure the mobile phase pH is conducive to efficient ionization in your chosen polarity (positive or negative ion mode).
-
-
Enhance Sample Preparation:
-
Incorporate a solid-phase extraction (SPE) step to concentrate the analytes and remove interfering matrix components.
-
Experimental Protocols
Protocol: HPLC-MS/MS Method Development for this compound Isomer Separation
This protocol provides a general framework. Specific parameters will need to be empirically optimized.
1. Sample Preparation:
-
Homogenize the tissue or cell sample in a cold extraction solution (e.g., methanol/water with 5% acetic acid).
-
Centrifuge to pellet proteins and other insoluble material.
-
Consider a solid-phase extraction (SPE) cleanup step using a C18 or mixed-mode cation exchange cartridge to enrich for acyl-CoAs and remove salts and other interferences.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
2. Liquid Chromatography (LC) Parameters:
-
Column: Start with a high-resolution reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A starting point could be a linear gradient from 5% to 95% B over 20 minutes. This should be optimized as described in the troubleshooting section.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The calculated m/z for [M+H]+ of this compound.
-
Product Ions (Q3): Monitor characteristic product ions for acyl-CoAs. A common neutral loss is that of the CoA moiety. The specific fragmentation will need to be determined by infusing a standard or from a product ion scan.
-
Source Parameters: Optimize as described in the troubleshooting section.
Data Presentation
Table 1: Effect of Chromatographic Parameters on Isomer Resolution
| Parameter | Change | Expected Effect on Resolution | Potential Drawbacks |
| Gradient Slope | Decrease | Increase | Longer run time |
| Flow Rate | Decrease | Increase | Longer run time, broader peaks |
| Column Temperature | Increase | May increase or decrease | Analyte degradation |
| Organic Modifier | Methanol vs. Acetonitrile | Change in selectivity | May require re-optimization of other parameters |
| Column Chemistry | C18 vs. Phenyl-Hexyl | Change in selectivity | May require significant method redevelopment |
Visualizations
Caption: Experimental workflow for the separation and quantification of this compound isomers.
Caption: Decision tree for troubleshooting poor peak resolution of isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Validation of 3-Oxo-19-methyleicosanoyl-CoA as a Biomarker: A Comparative Guide
A Note to Our Audience: The field of biomarker discovery is rapidly evolving. While the focus of this guide is the validation of "3-Oxo-19-methyleicosanoyl-CoA," it is important to note that as of our latest literature review, there is no publicly available, peer-reviewed scientific data validating this specific molecule as a biomarker for any disease. The information presented herein is based on established principles of biomarker validation and draws comparisons with known biomarkers in related metabolic pathways, particularly those involved in fatty acid oxidation disorders. This guide is intended to serve as a framework for the potential validation of novel long-chain acyl-CoA molecules.
Introduction to Acyl-CoA Biomarkers
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in fatty acid metabolism. The accumulation of specific acyl-CoAs can be indicative of enzymatic deficiencies in the fatty acid β-oxidation pathway, making them valuable biomarkers for a class of inherited metabolic conditions known as fatty acid oxidation disorders (FAODs). The validation of a new biomarker, such as the hypothetical this compound, would require a rigorous scientific process to establish its clinical utility.
Hypothetical Validation Pathway for a Novel Biomarker
The journey from a candidate molecule to a validated clinical biomarker involves several key stages. The following workflow illustrates a typical validation process.
Caption: A generalized workflow for the discovery and validation of a novel biomarker.
Comparative Analysis of Established Biomarkers for Fatty Acid Oxidation Disorders
Given the absence of data for this compound, this section provides a comparison of well-established biomarkers used in the diagnosis and monitoring of FAODs. These disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, result in the accumulation of specific acylcarnitines, which are the current gold-standard biomarkers.
Performance of Key Acylcarnitine Biomarkers
The following table summarizes the diagnostic performance of key acylcarnitine biomarkers for selected FAODs. The data presented is a synthesis of values reported in scientific literature and may vary depending on the specific assay and patient population.
| Biomarker | Associated Disorder | Method of Detection | Sensitivity (%) | Specificity (%) |
| Octanoylcarnitine (C8) | MCAD Deficiency | MS/MS | >99 | >99 |
| Decanoylcarnitine (C10) | MCAD Deficiency | MS/MS | >95 | >98 |
| Tetradecenoylcarnitine (C14:1) | VLCAD Deficiency | MS/MS | >90 | >95 |
| Hydroxypalmitoylcarnitine (C16-OH) | LCHAD Deficiency | MS/MS | >98 | >99 |
| Dicarboxylic Acylcarnitines (C16-DC, C18-DC) | Peroxisome Biogenesis Disorders | MS/MS | Variable | Variable |
Data is illustrative and compiled from various sources on FAOD diagnostics.
Signaling Pathway Implication in FAODs
A defect in a fatty acid oxidation enzyme leads to the accumulation of its substrate acyl-CoA, which is then typically converted to the corresponding acylcarnitine for transport out of the mitochondria and eventual excretion. This process is central to the pathophysiology and diagnosis of FAODs.
Caption: Pathophysiological basis for acylcarnitine biomarkers in FAODs.
Experimental Protocols
The validation of a novel acyl-CoA biomarker would necessitate the development and validation of a robust analytical method. The gold-standard technique for the quantification of acyl-CoAs and acylcarnitines from biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Protocol for Acyl-CoA/Acylcarnitine Quantification by LC-MS/MS
1. Sample Preparation (from Plasma or Fibroblasts):
-
Internal Standard Spiking: Addition of a stable isotope-labeled internal standard (e.g., ¹³C-labeled acylcarnitine) to the sample to account for matrix effects and variations in extraction efficiency.
-
Protein Precipitation: Removal of proteins by the addition of a solvent such as methanol (B129727) or acetonitrile.
-
Extraction: Extraction of the analytes from the supernatant, often followed by a drying step.
-
Derivatization (for Acylcarnitines): Often, acylcarnitines are derivatized (e.g., to their butyl esters) to improve their chromatographic and mass spectrometric properties.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected onto a reverse-phase liquid chromatography column (e.g., a C18 column) to separate the analytes of interest from other components of the sample. A gradient elution with solvents like water and acetonitrile, often with additives like formic acid, is typically used.
-
Mass Spectrometric Detection: The eluent from the LC is directed to a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for the analyte and a specific product ion that is generated upon fragmentation of the precursor ion in the collision cell of the mass spectrometer. This highly specific detection method provides excellent sensitivity and minimizes interferences.
-
3. Data Analysis:
-
The concentration of the analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analyte.
Conclusion
The validation of this compound as a biomarker is, at present, a hypothetical exercise due to the lack of available data. However, by following established validation pathways and utilizing powerful analytical techniques like LC-MS/MS, its potential clinical utility could be rigorously assessed. The established landscape of acylcarnitine biomarkers for fatty acid oxidation disorders provides a strong precedent and a comparative framework for any such future investigations. Researchers and drug development professionals are encouraged to apply these principles to the discovery and validation of novel biomarkers to advance the diagnosis and treatment of metabolic diseases.
Comparative Guide to the Biological Activity of Synthetic 3-Oxo-19-methyleicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated biological activity of the synthetic molecule, 3-Oxo-19-methyleicosanoyl-CoA. Due to the limited direct experimental data on this specific compound, this guide establishes a framework for its potential biological role by comparing it with well-characterized long-chain and methyl-branched acyl-CoA analogs. The primary focus is on its involvement in fatty acid metabolism, a critical pathway in cellular energy homeostasis and signaling.
Introduction to Acyl-CoAs in Cellular Metabolism
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in metabolism, formed by the attachment of a fatty acid to coenzyme A. This activation is a prerequisite for their participation in a variety of cellular processes, including energy production through β-oxidation, lipid biosynthesis, protein acylation, and cellular signaling. The biological function of an acyl-CoA is largely determined by its chain length, degree of saturation, and any modifications such as methyl branching.
This compound is a very-long-chain fatty acyl-CoA with a methyl group near the terminus of its 20-carbon backbone and a ketone group at the beta-position (C-3). These structural features suggest its primary involvement in the later stages of β-oxidation or potentially in specialized biosynthetic pathways.
Comparative Framework
To infer the biological activity of synthetic this compound, we will compare it to two key types of analogs:
-
Eicosanoyl-CoA (Arachidoyl-CoA): A saturated 20-carbon very-long-chain fatty acyl-CoA. This provides a baseline for the metabolism of a C20 acyl-CoA. Eicosanoyl-CoA is an intermediate in the synthesis of various lipids.[1][2]
-
Methyl-branched Acyl-CoAs: Shorter-chain methyl-branched acyl-CoAs, such as those derived from branched-chain amino acid catabolism, provide insight into how methyl branching can influence enzyme specificity and metabolic routing.
Anticipated Biological Activity and Metabolic Fate
The presence of the 3-oxo (or β-keto) group strongly indicates that this compound is an intermediate in the β-oxidation pathway. The final step of each β-oxidation cycle is the thiolytic cleavage of a 3-ketoacyl-CoA by a 3-ketoacyl-CoA thiolase , yielding acetyl-CoA and a fatty acyl-CoA shortened by two carbons.[3]
The methyl group at the 19th position is a significant feature. The metabolism of methyl-branched fatty acids can be more complex than that of their straight-chain counterparts and may require specific enzymes.[4]
Signaling Pathways and Cellular Processes
Long-chain acyl-CoAs are known to act as signaling molecules that can regulate various cellular functions.[5][6] They can allosterically modulate the activity of enzymes and transcription factors, thereby influencing gene expression related to lipid metabolism. The cellular levels of long-chain acyl-CoAs are tightly regulated, and imbalances can be indicative of metabolic stress.[7] It is plausible that this compound, as a very-long-chain acyl-CoA, could also participate in these signaling cascades.
References
- 1. Human Metabolome Database: Showing metabocard for Eicosanoyl-CoA (HMDB0004258) [hmdb.ca]
- 2. Arachidoyl-coa | C41H74N7O17P3S | CID 3081439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiolase - Wikipedia [en.wikipedia.org]
- 4. The Physiological and Pathological Role of Acyl-CoA Oxidation [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Correlation between the cellular level of long-chain acyl-CoA, peroxisomal beta-oxidation, and palmitoyl-CoA hydrolase activity in rat liver. Are the two enzyme systems regulated by a substrate-induced mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico and In Vitro Analyses of 3-Oxo-19-methyleicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Metabolic Context: The Role of 3-Ketoacyl-CoA Thiolase in β-Oxidation
Long-chain and very-long-chain fatty acids are primarily metabolized through the β-oxidation pathway, which occurs in both mitochondria and peroxisomes.[1][2] The final step of each cycle in this pathway is catalyzed by the enzyme 3-ketoacyl-CoA thiolase (also known as 3-oxoacyl-CoA thiolase).[3][4][5] This enzyme cleaves the 3-oxoacyl-CoA substrate into a shortened acyl-CoA and an acetyl-CoA molecule.[5] Given its structure, 3-Oxo-19-methyleicosanoyl-CoA would be a substrate for a 3-ketoacyl-CoA thiolase, likely one with a preference for long-chain fatty acids.[6][7]
The general reaction catalyzed by 3-ketoacyl-CoA thiolase is as follows:
3-Oxoacyl-CoA + CoA-SH ⇌ Acyl-CoA (chain shortened by 2 carbons) + Acetyl-CoA
Understanding the kinetics and binding affinity of this compound with its corresponding thiolase is crucial for elucidating its metabolic role and for the development of potential therapeutic modulators.
Below is a diagram illustrating the logical flow of investigating the interaction between this compound and its metabolizing enzyme, 3-ketoacyl-CoA thiolase.
In Vitro Studies: Direct Measurement of Enzyme Activity
In vitro studies involve the direct measurement of enzyme activity and substrate binding in a controlled laboratory setting. These experiments provide empirical data on the kinetics of the enzymatic reaction.
Experimental Protocol: 3-Ketoacyl-CoA Thiolase Activity Assay
A common method to determine the kinetic parameters of a 3-ketoacyl-CoA thiolase is a coupled spectrophotometric assay.[8]
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Coenzyme A (CoA) and the purified 3-ketoacyl-CoA thiolase enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, this compound.
-
Coupled Reaction: The product of the thiolase reaction, a shortened acyl-CoA, is then used as a substrate for a subsequent enzyme in a coupled reaction. For example, the NADH produced in the reverse reaction catalyzed by L-3-hydroxyacyl-CoA dehydrogenase can be monitored.[8]
-
Spectrophotometric Measurement: The change in absorbance of NADH at 340 nm is measured over time. The rate of this change is proportional to the activity of the thiolase.
-
Data Analysis: By varying the concentration of the substrate (this compound) and measuring the initial reaction velocities, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined using non-linear regression analysis.
The following diagram outlines the workflow for a typical in vitro enzyme kinetic study.
Quantitative Data Presentation
The results from in vitro kinetic studies are typically summarized in a table. Below is a hypothetical data table for the interaction of a long-chain 3-oxoacyl-CoA with its thiolase.
| Kinetic Parameter | Value | Unit | Description |
| Km | 5.5 | µM | Substrate concentration at which the reaction rate is half of Vmax. |
| Vmax | 120 | nmol/min/mg | Maximum rate of the reaction when the enzyme is saturated with the substrate. |
| kcat | 15 | s⁻¹ | Turnover number; the number of substrate molecules converted to product per enzyme molecule per second. |
| kcat/Km | 2.7 x 10⁶ | M⁻¹s⁻¹ | Catalytic efficiency of the enzyme. |
In Silico Studies: Computational Prediction of Molecular Interactions
In silico studies use computational methods to model and predict the interaction between a ligand (substrate) and a protein (enzyme) at the molecular level. Molecular docking is a primary technique used for this purpose.
Methodology: Molecular Docking Simulation
-
Protein and Ligand Preparation: A high-resolution 3D structure of the target enzyme (3-ketoacyl-CoA thiolase) is obtained from a protein structure database (e.g., PDB). The 3D structure of the substrate (this compound) is generated and optimized using molecular modeling software.
-
Binding Site Identification: The active site of the enzyme is identified based on crystallographic data of the enzyme with known ligands or through computational prediction algorithms.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, GOLD) is used to predict the preferred binding orientation and conformation of the substrate within the enzyme's active site. The program samples a large number of possible poses and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the most stable binding pose, the predicted binding energy, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the substrate and the amino acid residues of the active site.
The following diagram illustrates a typical in silico molecular docking workflow.
Quantitative Data Presentation
The output of in silico docking studies is often presented in a table summarizing the predicted binding characteristics.
| In Silico Parameter | Predicted Value | Unit | Description |
| Binding Energy | -9.8 | kcal/mol | The estimated free energy of binding of the substrate to the enzyme. A more negative value indicates a stronger predicted interaction. |
| Inhibitory Constant (Ki) | 150 | nM | An estimated inhibition constant calculated from the binding energy. |
| Key Interacting Residues | Cys125, His375, Cys404 | - | Amino acid residues in the active site predicted to form significant interactions with the substrate. |
| Number of H-Bonds | 3 | - | The number of predicted hydrogen bonds between the substrate and the enzyme. |
Comparative Analysis: In Vitro vs. In Silico
In vitro and in silico approaches provide complementary information. The former offers direct, quantitative measurements of enzyme kinetics, while the latter provides detailed structural insights into the molecular interactions that govern substrate binding.
| Feature | In Vitro Studies | In Silico Studies |
| Nature of Data | Empirical, quantitative measurements of reaction rates (Km, Vmax). | Predictive, structural, and energetic estimations of binding (Binding Energy, Ki). |
| Primary Output | Enzyme kinetic parameters. | Binding pose, binding affinity, and key molecular interactions. |
| Experimental Time | Days to weeks (protein purification, assay development, data collection). | Hours to days (computation time). |
| Cost | High (reagents, equipment, personnel). | Low to moderate (software licenses, computational resources). |
| Limitations | Can be labor-intensive; may not provide detailed structural information. | Predictive nature requires experimental validation; accuracy depends on the quality of the protein structure and the scoring function. |
| Key Advantage | Provides "gold standard" functional data. | High-throughput screening of many molecules; provides a structural hypothesis for binding. |
Conclusion
Both in silico and in vitro studies are indispensable tools in modern drug discovery and metabolic research. For a molecule like this compound, in silico methods can rapidly generate hypotheses about its potential interaction with enzymes like 3-ketoacyl-CoA thiolase. These computational predictions can then guide and prioritize more resource-intensive in vitro experiments. The empirical data from in vitro assays are essential for validating the in silico models and for providing a definitive characterization of the molecule's biochemical activity. An integrated approach, leveraging the strengths of both methodologies, provides the most comprehensive understanding of a molecule's biological function.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 3. Thiolase - Wikipedia [en.wikipedia.org]
- 4. InterPro [ebi.ac.uk]
- 5. Genetic Evaluation of Physiological Functions of Thiolase Isozymes in the n-Alkane-Assimilating Yeast Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Standard Reference for 3-Oxo-19-methyleicosanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing a standard reference for 3-Oxo-19-methyleicosanoyl-CoA, a crucial intermediate in very-long-chain fatty acid metabolism. Due to the current lack of a commercially available standard, this document outlines a detailed methodology for its synthesis, purification, and characterization. Furthermore, it presents a comparative analysis of analytical techniques to ensure accurate quantification and validation against other relevant long-chain acyl-CoA species.
Introduction to this compound
This compound is a key metabolic intermediate in the fatty acid elongation pathway, a critical process for the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of cellular membranes, precursors for signaling molecules, and play a vital role in various physiological processes. The 3-oxoacyl-CoA intermediate is formed during each two-carbon addition cycle in the endoplasmic reticulum. Accurate measurement and standardization of this compound are paramount for studying the kinetics of fatty acid elongation enzymes, diagnosing related metabolic disorders, and for the development of therapeutic interventions.
Synthesis and Purification of this compound
The following protocol describes a proposed synthetic route for this compound, adapted from established methods for similar long-chain acyl-CoAs.
Synthesis of 19-Methyleicosanoic Acid
The precursor fatty acid, 19-methyleicosanoic acid, can be synthesized via various organic chemistry routes or procured from commercial suppliers. One reported method involves the coupling of an appropriate alkyl magnesium bromide with a long-chain dibromoalkane followed by carboxylation. Alternatively, 19-methyleicosanoic acid is commercially available from suppliers such as Larodan.[1]
Oxidation to 3-Oxo-19-methyleicosanoic Acid
The introduction of a keto group at the C-3 position can be achieved through various oxidation methods. A common approach involves the bromination of the acyl chloride at the alpha position, followed by hydrolysis and subsequent oxidation of the resulting α-hydroxy acid to the α-keto acid.
Activation with N-Hydroxysuccinimide (NHS)
The carboxyl group of 3-Oxo-19-methyleicosanoic acid is activated to facilitate its coupling with Coenzyme A. This is effectively achieved by forming an N-Hydroxysuccinimide (NHS) ester.[2][3][4][5]
Experimental Protocol:
-
Dissolve 3-Oxo-19-methyleicosanoic acid and N-hydroxysuccinimide in an anhydrous solvent such as dichloromethane.
-
Add a coupling reagent, for example, N,N'-dicyclohexylcarbodiimide (DCC), dropwise to the solution at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the resulting 3-Oxo-19-methyleicosanoyl-NHS ester by silica (B1680970) gel chromatography.
Coupling with Coenzyme A
The activated NHS ester is then reacted with the free thiol group of Coenzyme A to form the final product.
Experimental Protocol:
-
Dissolve the purified 3-Oxo-19-methyleicosanoyl-NHS ester in a suitable solvent like tetrahydrofuran.
-
Prepare a solution of Coenzyme A (free acid) in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0).
-
Add the NHS ester solution dropwise to the Coenzyme A solution with vigorous stirring.
-
Monitor the reaction progress by LC-MS until completion.
Purification of this compound
The final product is purified from the reaction mixture using solid-phase extraction (SPE).[6]
Experimental Protocol:
-
Acidify the reaction mixture to quench the reaction.
-
Load the mixture onto a conditioned C18 SPE cartridge.
-
Wash the cartridge with an acidic aqueous solution to remove unreacted Coenzyme A and other polar impurities.
-
Elute the this compound with a methanol-water mixture.
-
Lyophilize the eluate to obtain the purified product as a white solid.
Analytical Characterization and Comparison
A combination of analytical techniques is essential for the structural confirmation and quantification of the synthesized this compound and for its comparison with other long-chain acyl-CoAs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.[7][8][9][10][11]
Experimental Protocol:
-
Chromatography: Reverse-phase chromatography using a C18 column with a gradient elution of acetonitrile (B52724) in water containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) is typically employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used. Quantification is achieved through multiple reaction monitoring (MRM), targeting the precursor ion and specific fragment ions of this compound.
Table 1: Comparison of LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | This compound (Predicted) | Palmitoyl-CoA (C16:0) | Stearoyl-CoA (C18:0) |
| Precursor Ion (m/z) | [M+H]+ | [M+H]+ | [M+H]+ |
| Fragment Ion 1 (m/z) | Adenosine monophosphate fragment | Adenosine monophosphate fragment | Adenosine monophosphate fragment |
| Fragment Ion 2 (m/z) | Pantetheine phosphate (B84403) fragment | Pantetheine phosphate fragment | Pantetheine phosphate fragment |
| Retention Time (min) | Dependent on specific column and gradient | Shorter than C18:0-CoA | Longer than C16:0-CoA |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the identity and purity of the synthesized compound.[12][13][14][15][16]
Experimental Protocol:
-
Sample Preparation: Dissolve the lyophilized this compound in a deuterated solvent such as D₂O or a mixture of CD₃OD/D₂O.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D NMR techniques like COSY and HSQC can be used to assign all proton and carbon signals and confirm the structure.
Table 2: Key NMR Signals for Acyl-CoA Characterization
| Functional Group | ¹H Chemical Shift Range (ppm) | ¹³C Chemical Shift Range (ppm) |
| Adenine H-2, H-8 | 8.0 - 8.5 | 140 - 155 |
| Ribose Anomeric H-1' | ~6.0 | ~90 |
| Methylene α to Carbonyl | 2.5 - 3.0 | 40 - 50 |
| Methylene β to Carbonyl (keto) | 3.5 - 4.0 | 200 - 210 |
| Terminal Methyl Groups | 0.8 - 0.9 | 10 - 20 |
Biological Context and Experimental Workflows
This compound is an intermediate in the fatty acid elongation cycle. The availability of a reference standard is crucial for in vitro enzyme assays, such as those for 3-ketoacyl-CoA reductase.
Fatty Acid Elongation Pathway
Caption: The fatty acid elongation cycle, highlighting the central role of 3-oxoacyl-CoA.
Beta-Oxidation Pathway
Caption: The beta-oxidation pathway, where 3-ketoacyl-CoA is a key intermediate.
Experimental Workflow for Reference Standard Validation
Caption: Workflow for the validation of the synthesized this compound standard.
Conclusion
The establishment of a well-characterized reference standard for this compound is a critical step for advancing research in fatty acid metabolism. This guide provides a comprehensive roadmap for the synthesis, purification, and analytical validation of this important molecule. By following these detailed protocols and comparative methodologies, researchers can ensure the accuracy and reproducibility of their findings, ultimately contributing to a deeper understanding of the physiological and pathological roles of very-long-chain fatty acids.
References
- 1. larodan.com [larodan.com]
- 2. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsbms.jp [jsbms.jp]
- 9. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hidden β-γ Dehydrogenation Products in Long-Chain Fatty Acid Oxidation Unveiled by NMR: Implications on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. magritek.com [magritek.com]
- 14. Item - Hidden βâγ Dehydrogenation Products in Long-Chain Fatty Acid Oxidation Unveiled by NMR: Implications on Lipid Metabolism - American Chemical Society - Figshare [acs.figshare.com]
- 15. NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier | MDPI [mdpi.com]
- 16. aocs.org [aocs.org]
A Comparative Guide to Assessing the Purity of Synthesized 3-Oxo-19-methyleicosanoyl-CoA and Related Very-Long-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods for Purity Assessment
The determination of purity for a synthesized VLCFA-CoA involves the identification and quantification of the target compound relative to potential impurities. These impurities can include starting materials, reagents, side-products, and degradation products. The most powerful and widely used techniques for this purpose are based on chromatography coupled with mass spectrometry.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for the analysis of long-chain fatty acyl-CoAs.[1][2] It offers high sensitivity and selectivity, allowing for the separation of the target molecule from closely related impurities and its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique for fatty acid analysis, GC-MS is less direct for acyl-CoAs. It typically requires derivatization to convert the non-volatile acyl-CoAs into volatile fatty acid methyl esters (FAMEs), which can lead to sample loss and the introduction of artifacts.[4]
Radiometric Assays: These assays are highly sensitive for quantifying the enzymatic synthesis of radiolabeled acyl-CoAs but are not suitable for assessing the purity of a pre-synthesized, non-labeled compound.[5] They measure enzyme activity rather than the purity of a specific chemical entity.
Data Presentation: Comparison of Purity Assessment Methods
The following table summarizes the key performance characteristics of the primary analytical methods for the purity assessment of synthesized very-long-chain fatty acyl-CoAs.
| Feature | HPLC-MS/MS | GC-MS (with derivatization) |
| Purity Assessment Capability | Direct analysis of the intact molecule, providing a comprehensive purity profile. | Indirect analysis of the fatty acid moiety after hydrolysis and derivatization. Does not assess the integrity of the CoA portion. |
| Typical Purity Achievable | >99% | >98% (for the fatty acid component) |
| Limit of Detection (LOD) | Picomole to femtomole range | Picomole range |
| Sample Requirement | Low (micrograms to nanograms) | Low to moderate (micrograms) |
| Throughput | Moderate to high | Moderate |
| Key Advantages | High specificity and sensitivity, direct analysis of the intact molecule. | High resolution for fatty acid isomers. |
| Key Disadvantages | Higher instrument cost and complexity. | Indirect method, potential for artifact formation during derivatization. |
Mandatory Visualization: Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for purity assessment of synthesized VLCFA-CoA by HPLC-MS/MS.
Caption: Simplified diagram of the fatty acid beta-oxidation pathway.
Experimental Protocols
Detailed Protocol for Purity Assessment by HPLC-MS/MS
This protocol is adapted from established methods for the analysis of long-chain fatty acyl-CoAs.[1][2]
1. Materials and Reagents:
-
Synthesized this compound
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297)
-
A suitable internal standard (e.g., Heptadecanoyl-CoA)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials with inserts
2. Sample Preparation:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in a known volume (e.g., 1 mL) of a 1:1 (v/v) methanol:water solution to create a stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to cover a concentration range relevant for the expected purity (e.g., 0.1 to 100 µg/mL).
-
Internal Standard: Prepare a stock solution of the internal standard (e.g., 1 mg/mL Heptadecanoyl-CoA) in a similar solvent.
-
Sample for Analysis: Dilute the stock solution of the synthesized compound to a concentration within the calibration range. Spike this solution with a known concentration of the internal standard.
-
Transfer: Transfer the final solutions to autosampler vials for analysis.
3. HPLC-MS/MS Instrumentation and Conditions:
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 90:10 (v/v) acetonitrile:water.
-
Gradient Elution: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the VLCFA-CoA, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Parameters: The specific precursor and product ions for this compound and the internal standard need to be determined. For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da is often observed and can be used for selected reaction monitoring (SRM).[3]
4. Data Analysis:
-
Chromatogram Analysis: Examine the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Peak Integration: Integrate the peak areas of the target compound and all impurity peaks.
-
Purity Calculation: Calculate the purity as the percentage of the peak area of the target compound relative to the total peak area of all detected compounds.
-
Purity (%) = (Area_target / (Area_target + Sum(Area_impurities))) * 100
-
Conclusion
The purity assessment of synthesized this compound is a critical step to ensure the quality and reliability of research findings. HPLC-MS/MS stands out as the most suitable method, offering direct, sensitive, and specific analysis of the intact molecule. While challenges in handling and analysis of these complex lipids exist, the detailed protocol and comparative data provided in this guide offer a solid foundation for researchers to establish robust quality control procedures for synthesized very-long-chain fatty acyl-CoAs. The provided visualizations of the experimental workflow and the relevant metabolic pathway further aid in the conceptual understanding of the analysis and the biological context of these important molecules.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of 3-Oxo-19-methyleicosanoyl-CoA: A Comprehensive Guide
Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, as well as the unknown toxicological properties of 3-Oxo-19-methyleicosanoyl-CoA, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact with the chemical.[1] |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from splashes.[1][2] |
| Body Protection | A clean lab coat or a disposable gown | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. | Use a fit-tested N95 or higher respirator if creating aerosols or handling powders. |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Operational Plan: A Step-by-Step Guide for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following protocol outlines the key steps for its safe use in a laboratory setting.
Preparation and Precautionary Measures
-
Designated Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment and reagents are within easy reach to avoid unnecessary movement and potential spills.
-
Inspect PPE: Check all personal protective equipment for integrity (e.g., no holes in gloves) before use.
Handling the Compound
-
Weighing: If the compound is a solid, weigh it in a fume hood to avoid inhaling any dust. Use a tared, sealed container for transfer.
-
Dissolving: When preparing solutions, add the solvent to the compound slowly to prevent splashing. If the solvent is volatile, perform this step in a fume hood.
-
Experimental Use: During experimental procedures, handle all solutions containing this compound with care to avoid splashes and aerosol generation.
Post-Experiment Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Chemical Waste: All unused this compound and solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: Dispose of all contaminated materials, such as pipette tips, gloves, and paper towels, in a separate, clearly labeled hazardous waste bag or container.
Waste Storage
-
Secure Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Labeling: Ensure all waste containers are clearly labeled with the contents, including the name of the chemical and the appropriate hazard warnings.
Final Disposal
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste.
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste by a licensed and certified waste management company.
Workflow for Handling this compound
The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
